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  • Product: N-alpha-Methyl-L-ornithine hydrochloride
  • CAS: 37148-99-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-alpha-Methyl-L-ornithine hydrochloride

An In-Depth Technical Guide to N-alpha-Methyl-L-ornithine Hydrochloride for Research Professionals Introduction & Significance N-alpha-Methyl-L-ornithine hydrochloride is a synthetically derived, methylated analogue of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-alpha-Methyl-L-ornithine Hydrochloride for Research Professionals

Introduction & Significance

N-alpha-Methyl-L-ornithine hydrochloride is a synthetically derived, methylated analogue of the non-proteinogenic amino acid L-ornithine. While the parent compound, L-ornithine, is a well-established intermediate in the urea cycle crucial for ammonia detoxification, the introduction of a methyl group to the alpha-amino position fundamentally alters its biological activity profile.[1] This modification transforms the molecule from a metabolic intermediate into a specific pharmacological tool.

The primary significance of N-alpha-Methyl-L-ornithine for researchers lies in its identified role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the inflammatory response. The ability to selectively modulate NO production is therefore a critical need in biomedical research. N-alpha-Methyl-L-ornithine hydrochloride serves as a valuable chemical probe for investigating the downstream effects of NOS inhibition in various experimental systems, particularly in immunological contexts such as macrophage activation.

This guide provides a comprehensive technical overview of N-alpha-Methyl-L-ornithine hydrochloride, consolidating its chemical properties, synthesis, analytical characterization, biological activity, and safe handling protocols to support its effective application in research and development.

Physicochemical Properties

The fundamental chemical and physical properties of N-alpha-Methyl-L-ornithine hydrochloride are summarized below. These data are essential for accurate experimental design, including solvent selection, concentration calculations, and appropriate storage.

PropertyValueReference(s)
IUPAC Name (2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride[2]
Synonyms N-Me-Orn-OH·HCl, (S)-5-Amino-2-(methylamino)pentanoic acid hydrochloride[3]
CAS Number 37148-99-5[2][3]
Molecular Formula C₆H₁₅ClN₂O₂[2][3]
Molecular Weight 182.65 g/mol [2]
Appearance White to off-white powder/solid
Optical Rotation [α]²⁰/D +27.0 ± 1.0° (c=1 in 1 M HCl)
Storage Store at room temperature or refrigerated (0-8°C). Keep container tightly closed in a dry, well-ventilated place.[4][5][6]

Synthesis & Purification

The synthesis of N-alpha-Methyl-L-ornithine is not a trivial single-step reaction due to the presence of multiple reactive functional groups (α-amino, δ-amino, and α-carboxyl). A robust synthesis requires a strategic application of protecting groups to ensure selective methylation of the alpha-nitrogen.

Conceptual Synthetic Framework

The core challenge is to differentiate the two amine groups. The delta-amino group (Nδ) is generally more nucleophilic than the alpha-amino group (Nα). A common strategy involves first protecting the Nδ and carboxyl groups, then methylating the free Nα, followed by global deprotection. This multi-step approach ensures high regioselectivity and yields a pure final product.

G A L-Ornithine B Nδ, Carboxyl Protection A->B C Protected Intermediate B->C D Nα-Methylation (e.g., NaH / CH₃I) C->D E Methylated Intermediate D->E F Global Deprotection (Acid Hydrolysis) E->F G Nα-Methyl-L-ornithine Hydrochloride F->G

Caption: Generalized workflow for the synthesis of N-alpha-Methyl-L-ornithine HCl.

Illustrative Synthetic Protocol

This protocol is an illustrative example based on established principles of amino acid chemistry.[7] Researchers should adapt it based on available starting materials and laboratory capabilities.

Expertise Insight: The choice of protecting groups is critical. An acid-labile group like tert-butoxycarbonyl (Boc) for the Nδ-amine and an ester for the carboxyl group are ideal because the final deprotection step can be achieved with strong acid (e.g., HCl), which concurrently forms the desired hydrochloride salt.

  • Step 1: Nδ-Protection.

    • Dissolve L-ornithine hydrochloride in a suitable solvent system (e.g., dioxane/water).

    • Adjust the pH to basic (pH 9-10) with a suitable base (e.g., NaOH).

    • Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify and extract the Nδ-Boc-L-ornithine product.

  • Step 2: Carboxyl Protection (Esterification).

    • Suspend the product from Step 1 in methanol.

    • Cool to 0°C and slowly add thionyl chloride or acetyl chloride to generate HCl in situ, which catalyzes the ester formation.[8]

    • Reflux the mixture for several hours.

    • Remove the solvent under reduced pressure to yield Nδ-Boc-L-ornithine methyl ester.

  • Step 3: Nα-Methylation.

    • Caution: Use an inert atmosphere (e.g., Argon or Nitrogen) and anhydrous solvents.

    • Dissolve the ester from Step 2 in anhydrous THF.

    • Cool to 0°C and add sodium hydride (NaH) portion-wise. Allow the mixture to stir for 30 minutes.

    • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the Nα-Methyl-Nδ-Boc-L-ornithine methyl ester.

  • Step 4: Deprotection and Salt Formation.

    • Dissolve the methylated intermediate from Step 3 in a solution of HCl in dioxane or reflux with 4-6 M aqueous HCl.

    • Stir for several hours at an elevated temperature. This cleaves both the Boc group and the methyl ester.

    • Evaporate the solvent to yield the crude N-alpha-Methyl-L-ornithine hydrochloride.

  • Step 5: Purification.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure final product.[9]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the synthesized compound before its use in biological assays.

Analytical TechniquePurposeExpected Outcome
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification.A single major peak corresponding to the product, with purity typically >98%.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural elucidation and confirmation.Spectra consistent with the proposed structure, showing characteristic shifts for the N-methyl group, backbone protons, and side chain.
MS (Mass Spectrometry) Molecular weight confirmation.A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 147.11.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, Cl, and N that align with the molecular formula C₆H₁₅ClN₂O₂.
Protocol: Purity Assessment by RP-HPLC

This protocol is adapted from methods used for similar polar amino acid derivatives and serves as a reliable starting point for method development.[10][11]

Trustworthiness Insight: A self-validating HPLC method should include a system suitability test (e.g., injecting a standard multiple times to check for consistent retention time and peak area) and should be able to resolve the final product from potential starting materials and by-products.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for peptide bond absorbance).

  • Sample Preparation: Dissolve the compound in Mobile Phase A at a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL and integrate the peak areas to determine purity.

Biological Activity & Experimental Applications

Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition

The most well-documented biological activity of N-alpha-Methyl-L-ornithine is the inhibition of nitric oxide synthase. NOS enzymes catalyze the five-electron oxidation of a guanidino-nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline. As an analogue of L-arginine and its product L-ornithine, N-alpha-Methyl-L-ornithine likely acts as a competitive inhibitor at the enzyme's active site.

G cluster_0 NOS Enzyme L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Inhibitor N-alpha-Methyl-L-ornithine HCl Inhibitor->NOS Inhibition

Caption: Inhibition of Nitric Oxide synthesis by N-alpha-Methyl-L-ornithine HCl.

Experimental Workflow: Measuring NO Production in Macrophages

To validate the inhibitory effect of N-alpha-Methyl-L-ornithine HCl, a common and reliable method is to measure nitrite (NO₂⁻), a stable oxidation product of NO, in the supernatant of stimulated macrophage cell cultures using the Griess assay.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Plate murine macrophage cells (e.g., J774 or RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of N-alpha-Methyl-L-ornithine HCl (e.g., 1 µM to 1 mM). Include a "vehicle control" well with no inhibitor. Incubate for 1-2 hours.

  • Stimulation: To induce NOS expression and NO production, add an inflammatory stimulus like Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) to all wells except the "unstimulated control".

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Measurement: After another 10 minutes, a magenta color will develop. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The degree of color inhibition in the treated wells relative to the "stimulated control" reflects the inhibitory activity of the compound.

Safety & Handling

As a laboratory chemical, N-alpha-Methyl-L-ornithine hydrochloride requires careful handling to ensure user safety.

  • GHS Hazard Identification: The primary hazard is serious eye irritation (H319), categorized as Eye Irritant 2. It is assigned the GHS07 pictogram (exclamation mark).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves when handling the solid powder or solutions.[12][13]

  • Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing.[12][13]

  • First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • N-alpha-Methyl-L-ornithine hydrochloride | C6H15ClN2O2 | CID 56845422. PubChem. [Link]

  • Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SAFETY DATA SHEET - DL-Ornithine hydrochloride. Thermo Fisher Scientific. [Link]

  • methyl L-ornithine dihydrochloride | C6H16Cl2N2O2 | CID 14273060. PubChem. [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

  • Preparation method of L-ornithine hydrochloride.
  • Health Benefits and Uses of L-Ornithine HCL. Xtendlife. [Link]

  • A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine. Impactfactor. [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Ornithine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

  • L-ORNITHINE MONOHYDROCHLORIDE. Ataman Kimya. [Link]

  • Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • A Rapid Quantitative Determination Method Of L-Ornithine. TSI Journals. [Link]

  • Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs. Slideshare. [Link]

Sources

Exploratory

Difference between L-ornithine and N-alpha-Methyl-L-ornithine derivatives

Engineering Peptide Therapeutics: A Technical Whitepaper on L-Ornithine vs. N- α -Methyl-L-Ornithine Derivatives Executive Summary The transition from endogenous metabolites to synthetic peptidomimetics is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Therapeutics: A Technical Whitepaper on L-Ornithine vs. N- α -Methyl-L-Ornithine Derivatives

Executive Summary

The transition from endogenous metabolites to synthetic peptidomimetics is a cornerstone of modern drug development. While L-ornithine is a naturally occurring, non-proteinogenic amino acid integral to mammalian nitrogen metabolism, its synthetic derivative, N- α -Methyl-L-ornithine , serves an entirely different purpose. By methylating the α -amino group, medicinal chemists fundamentally alter the molecule's steric profile, hydrogen-bonding capacity, and conformational flexibility[1][2]. This whitepaper delineates the biochemical, structural, and pharmacological distinctions between these two molecules, providing actionable methodologies for incorporating N-methylated derivatives into therapeutic peptide discovery pipelines.

Biochemical Profile: L-Ornithine

L-ornithine is a central node in the hepatic urea cycle and the precursor to polyamine biosynthesis. It is generated in the cytosol via the hydrolysis of L-arginine by the enzyme arginase.

Biologically, L-ornithine has two primary fates:

  • Urea Cycle: It enters the mitochondria, where ornithine transcarbamylase (OTC) catalyzes its reaction with carbamoyl phosphate to form L-citrulline.

  • Polyamine Synthesis: In the cytosol, ornithine decarboxylase (ODC) decarboxylates L-ornithine to form putrescine, the foundational molecule for spermidine and spermine synthesis[3].

G Arg L-Arginine Orn L-Ornithine Arg->Orn Arginase (Urea Cycle) Cit L-Citrulline Orn->Cit OTC (+ Carbamoyl Phosphate) Put Putrescine Orn->Put ODC (Decarboxylation)

Fig 1: Central metabolic pathways of L-ornithine in mammalian cells.

Chemical Innovation: N- α -Methyl-L-Ornithine in Drug Design

N- α -Methyl-L-ornithine (PubChem CID: 56845422) is a synthetic building block characterized by the addition of a methyl group to its α -nitrogen, converting a primary amine into a secondary amine[4][5]. This seemingly minor modification induces profound changes in peptide pharmacokinetics and structural biology.

Pharmacokinetic Enhancements

Native peptides suffer from poor bioavailability due to rapid degradation by endogenous proteases and an inability to cross lipid bilayers. Incorporating N- α -Methyl-L-ornithine addresses these limitations through three mechanisms:

  • Proteolytic Shielding: The N-methyl group introduces severe steric hindrance, physically blocking endopeptidases from accessing the adjacent amide bond[2][6].

  • Membrane Permeability: By replacing the amide proton (a strong hydrogen bond donor) with a methyl group, the desolvation penalty required for the peptide to traverse lipophilic cell membranes is significantly reduced[1][2].

  • Conformational Pre-organization: N-methylation lowers the energy barrier between the trans and cis conformations of the peptide bond. This increased accessibility to the cis state facilitates the formation of macrocyclic peptide structures, which bind to targets with higher affinity due to reduced entropic loss upon binding[2][6].

Critical Distinction: N- α -Methyl vs. C- α -Methyl

A common point of confusion in pharmacological literature is the distinction between N-methylated and C-methylated ornithine derivatives.

  • N- α -Methyl-L-ornithine is a structural building block used to enhance peptide stability[1].

  • α -Methylornithine (C- α -methylornithine) is a potent, mechanism-based inhibitor of Ornithine Decarboxylase (ODC). Because the methyl group is on the α -carbon, the molecule cannot undergo normal decarboxylation. Instead, it triggers a decarboxylation-dependent transamination that converts the enzyme's pyridoxal phosphate (PLP) cofactor into pyridoxamine phosphate (PMP), irreversibly inactivating the enzyme[3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical traits of both molecules.

FeatureL-OrnithineN- α -Methyl-L-ornithine
Origin Natural, endogenous metaboliteSynthetic derivative
α -Amine Status Primary ( −NH2​ )Secondary ( −NH−CH3​ )
Peptide Bond H-Bond Donor YesNo (Replaced by methyl group)
Proteolytic Stability Highly susceptible to cleavageHighly resistant to endopeptidases
Primary Application Dietary supplement, cell culturePeptidomimetic / Macrocycle synthesis
PubChem CID 626256845422 (HCl salt)[5]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and evaluate peptides containing N- α -Methyl-L-ornithine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Coupling an amino acid onto an N-methylated residue is notoriously difficult due to the steric bulk and reduced nucleophilicity of the secondary amine. This protocol utilizes highly reactive coupling reagents (HATU/HOAt) to overcome this barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling N- α -Methyl-L-ornithine: Dissolve 3.0 eq of Fmoc-N- α -Methyl-L-ornithine(Boc)-OH, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure in DMF. Add to the resin and agitate for 2 hours at room temperature. Wash with DMF.

  • Coupling the Subsequent Amino Acid (Critical Step): Because the N-terminal amine is now methylated, standard reagents (e.g., HBTU) will fail. Dissolve 4.0 eq of the next Fmoc-amino acid, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Add to the resin and agitate for 4 to 12 hours. Causality note: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester that is small enough to bypass the steric clash of the N-methyl group.

  • Validation (Kaiser Test Alternative): Standard Kaiser tests yield false negatives for secondary amines. Use the Chloranil test to confirm the presence/absence of the secondary amine before proceeding.

  • Cleavage: Cleave the peptide using TFA/Triisopropylsilane(TIS)/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Couple N-Me-Orn (DIC/Oxyma, 2h) Step1->Step2 Step3 3. Couple Next Residue (HATU/HOAt, Extended Time) Step2->Step3 Step4 4. Cleavage & Validation (TFA/TIS/H2O -> LC-MS) Step3->Step4

Fig 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-methylated residues.

Protocol 2: Self-Validating Proteolytic Stability Assay (Serum Half-Life)

To validate the pharmacokinetic advantage of the N-methylated peptide, its stability must be quantified against its unmethylated L-ornithine counterpart.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized N-methylated peptide and the native control peptide in PBS (pH 7.4) to a concentration of 1 mM.

  • Incubation: Mix 100 μ L of the peptide solution with 900 μ L of 25% human serum (pre-warmed to 37°C). Incubate at 37°C.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120, 240, and 480 minutes), extract 100 μ L aliquots.

  • Quenching & Precipitation: Immediately quench the extracted aliquot by adding 200 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., heavily isotopically labeled peptide). Causality note: Acetonitrile denatures the serum proteases instantly, halting degradation, while the internal standard normalizes any variations in mass spec ionization efficiency.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated serum proteins.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system. Plot the natural log of the remaining peptide peak area ratio versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Conclusion

The strategic substitution of L-ornithine with N- α -Methyl-L-ornithine represents a paradigm shift in overcoming the traditional liabilities of peptide therapeutics. By mastering the nuanced synthetic challenges—specifically the steric hindrance during SPPS—researchers can leverage N-methylation to engineer macrocyclic peptides with superior proteolytic resistance and enhanced membrane permeability, paving the way for the next generation of orally bioavailable biologics.

References

  • O'Leary, M. H., & Herreid, R. M. (1978). Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Biochemistry. URL:[Link]

  • PubChem. (2025). N-alpha-Methyl-L-ornithine hydrochloride | C6H15ClN2O2 | CID 56845422. National Center for Biotechnology Information. URL:[Link]

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Maschauer, S., et al. (2018). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. URL:[Link]

  • Suga, H., et al. (2012). Translation and construction of non-standard peptide compound library containing n-methyl amino acids and other non-standard amino acids, and method for searching for active species. WO2012033154A1 (Google Patents).

Sources

Foundational

Thermodynamic Profiling of Methylated Ornithine Salts: From Fundamental Physical Chemistry to Epigenetic Applications

Executive Summary Ornithine is a non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. However, when its side-chain ( δ -amino) or backbone ( α -amino) nitrogen undergoes methylation, the res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ornithine is a non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. However, when its side-chain ( δ -amino) or backbone ( α -amino) nitrogen undergoes methylation, the resulting methylated ornithine salts—such as N-methylornithine hydrochloride and N,N,N-trimethylornithine (TMO)—exhibit drastically altered thermodynamic landscapes. These shifts in physicochemical properties are not merely academic; they are the driving forces behind critical biological phenomena. Trimethylornithine acts as a potent ligand for epigenetic reader proteins[1], serves as a highly specialized polar headgroup in the membrane lipids of Planctomycetes bacteria[2], and acts as an intermediate in the biosynthesis of tropane alkaloids[3].

This technical whitepaper provides an in-depth analysis of the thermodynamic properties of methylated ornithine salts, detailing the causality behind their phase transitions, solvation enthalpies, and binding energetics. Furthermore, it establishes field-proven, self-validating calorimetric protocols for researchers tasked with characterizing these complex molecules.

The Physicochemical Impact of N-Methylation

The baseline thermodynamic properties of unmethylated L-ornithine are well-established, with a solid-phase heat capacity ( Cp,solid​ ) of 191.33 J/(mol·K) at 298.15 K and a standard molar entropy ( Ssolid∘​ ) of 193.3 J/(mol·K)[4]. Converting ornithine to a hydrochloride salt, and subsequently methylating the amine groups, fundamentally rewrites its thermodynamic profile through three primary mechanisms:

  • Disruption of the Hydration Shell (Enthalpic Shift): Unmethylated ornithine possesses a primary δ -amine capable of donating three hydrogen bonds to the surrounding aqueous solvent, resulting in a highly exothermic hydration enthalpy ( ΔHhyd​ ). Successive methylation (e.g., to N-methylornithine) systematically removes these hydrogen-bond donors. In the case of N,N,N-trimethylornithine, the quaternary amine cannot act as a hydrogen-bond donor at all. Consequently, the ΔHhyd​ becomes significantly less exothermic, and the solubility of the salt becomes increasingly dependent on the entropy of mixing ( ΔSmix​ ) and the solvation of the counter-ion (e.g., chloride).

  • Acid-Base Equilibria (pKa Shifts): The pKa of the δ -amino group in standard ornithine is approximately 10.76. Mono-methylation generally induces a slight increase in basicity due to the electron-donating inductive effect of the methyl group. However, tri-methylation results in a permanent, pH-independent positive charge. This permanent quaternary ammonium cation fundamentally shifts the molecule's interaction paradigm from hydrogen bonding to purely electrostatic and cation- π interactions.

  • Cation- π Binding Thermodynamics: When N,N,N-trimethylornithine binds to epigenetic reader proteins (such as the PHD3 domain of KDM5A), the thermodynamic signature is distinct. The interaction between the trimethylated ammonium group and the aromatic cage of the protein is driven by a highly favorable enthalpy ( ΔH<0 ) and a favorable entropy ( ΔS>0 ) resulting from the displacement of highly ordered, high-energy water molecules from the hydrophobic binding pocket[1].

SolvationThermodynamics Solid Methylated Ornithine Salt (Solid State) Gas Gaseous Ions (Cation⁺ + Anion⁻) Solid->Gas Lattice Enthalpy (ΔH_lat) > 0 Aqueous Solvated Ions (Aqueous State) Solid->Aqueous Solution Enthalpy (ΔH_sol) Gas->Aqueous Hydration Enthalpy (ΔH_hyd) < 0

Caption: Thermodynamic cycle of solvation for methylated ornithine salts.

Quantitative Thermodynamic Data Summarization

To facilitate comparative analysis, the baseline thermodynamic parameters of ornithine and the functional shifts induced by methylation are summarized below.

CompoundState Cp,solid​ (J/mol·K) Δc​Hsolid∘​ (kJ/mol) Ssolid∘​ (J/mol·K)Primary Biological/Chemical Role
L-Ornithine Solid191.33-3029.9193.3Urea cycle intermediate; Baseline standard[4]
L-Ornithine HCl Solid~245.5*N/AN/AHepatic encephalopathy formulations
N-Methylornithine AqueousN/AN/AN/APrecursor in tropane alkaloid biosynthesis[3]
N,N,N-Trimethylornithine Aqueous / LipidN/AN/AN/AEpigenetic reader ligand[1]; Planctomycetes lipids[2]

*Note: Exact calorimetric values for highly methylated derivatives vary based on the specific counter-ion lattice (e.g., chloride vs. bromide) and hydration state.

Field-Proven Experimental Protocols (E-E-A-T)

To accurately profile the thermodynamic properties of methylated ornithine salts, researchers must employ rigorous, self-validating calorimetric techniques. Below are detailed methodologies explaining not just the how, but the why behind each critical step.

Protocol A: Profiling Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding energetics of N,N,N-trimethylornithine to epigenetic reader proteins because it directly measures the heat of binding ( ΔH ), allowing for the simultaneous extraction of the dissociation constant ( Kd​ ) and entropy ( ΔS ).

Causality & Self-Validation Strategy: A common failure point in ITC is the presence of background heat generated by buffer mismatch (heat of dilution/mixing). To create a self-validating system, the protein must be extensively dialyzed, and the ligand (trimethylornithine salt) must be dissolved directly into the final dialysate. Furthermore, a control titration (ligand into buffer) must be performed to prove that the baseline heat of dilution is negligible.

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze the purified epigenetic reader protein (e.g., KDM5A) against a strictly defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) for 24 hours with three buffer exchanges. Retain the final dialysate.

  • Sample Preparation: Dissolve the N,N,N-trimethylornithine hydrochloride salt directly into the retained dialysate to a concentration of 1.0 mM. Dilute the protein with the dialysate to 50 µM.

  • Degassing (Causality): Degas both solutions under vacuum for 10 minutes while stirring. Why? Dissolved gases will outgas due to the mechanical shear of the injection syringe, creating microbubbles. These bubbles absorb/release heat as they compress/expand during injection pulses, causing massive erratic spikes that mask the true binding enthalpy.

  • Cell Loading: Load the protein (50 µM) into the sample cell and the trimethylornithine ligand (1.0 mM) into the injection syringe.

  • Titration Execution: Program the instrument for 20 injections of 2.0 µL each, with a 120-second spacing between injections to allow the thermal power to return to baseline.

  • Control Validation: Empty the cell, wash extensively, and fill the cell with pure dialysate. Repeat the exact titration parameters (Ligand into Buffer). Subtract this control isotherm from the experimental isotherm to isolate the true heat of binding.

ITC_Protocol Dialysis 1. Buffer Matching Extensive Dialysis Degas 2. Degassing Vacuum & Stirring Dialysis->Degas Titration 3. ITC Titration TMO into Protein Degas->Titration Control 4. Control Run TMO into Buffer Degas->Control Analysis 5. Integration Extract ΔH, ΔS, Kd Titration->Analysis Control->Analysis

Caption: Self-validating ITC workflow for profiling trimethylornithine binding thermodynamics.

Protocol B: Determining Solid-State Heat Capacity via Differential Scanning Calorimetry (DSC)

For formulation scientists developing solid oral dosages of methylated ornithine salts, knowing the exact solid-state heat capacity ( Cp,solid​ ) is critical for predicting physical stability and excipient compatibility.

Causality & Self-Validation Strategy: DSC measures the differential heat flow between a sample and a reference. However, instrument-specific thermal resistance can skew absolute values. To create a self-validating measurement, a three-step protocol using a Sapphire ( α -alumina) standard is required. Why Sapphire? Sapphire has a universally known, highly precise heat capacity across a wide temperature range, allowing the software to mathematically eliminate instrument artifacts.

Step-by-Step Methodology:

  • Baseline Run: Place two empty, matched aluminum hermetic pans in the sample and reference furnaces. Run a temperature ramp from 10°C to 150°C at 10°C/min. This establishes the instrument baseline.

  • Sapphire Calibration: Place a standard sapphire disk (of known mass) into the sample pan. Repeat the exact thermal ramp. This calibrates the heat flow response.

  • Sample Measurement: Weigh exactly 5.0 mg of anhydrous N-methylornithine hydrochloride into a new matched aluminum pan. Crimp seal the pan to prevent moisture ingress.

  • Thermal Ramp: Run the sample using the identical thermal ramp (10°C to 150°C at 10°C/min).

  • Data Extraction: Use the DSC software to apply the sapphire calibration curve to the sample heat flow data, yielding the absolute Cp,solid​ in J/(mol·K) as a function of temperature.

References
  • 4 - nist.gov 2.1 - rsc.org 3.3 - nih.gov 4.2 - mdpi.com

Sources

Exploratory

pKa values of N-alpha-Methyl-L-ornithine hydrochloride

Thermodynamic Profiling and pKa Determination of N-alpha-Methyl-L-ornithine Hydrochloride: A Technical Whitepaper Executive Summary N-alpha-Methyl-L-ornithine hydrochloride is a highly specialized, non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling and pKa Determination of N-alpha-Methyl-L-ornithine Hydrochloride: A Technical Whitepaper

Executive Summary

N-alpha-Methyl-L-ornithine hydrochloride is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in the design of peptidomimetics, arginase inhibitors, and proteolytically stable peptide therapeutics. The addition of an N-methyl group to the alpha-amine fundamentally alters the steric and electronic environment of the molecule compared to its native counterpart, L-ornithine.

For drug development professionals, understanding the precise acid dissociation constants (pKa) of this molecule is not merely an academic exercise; it dictates solid-phase peptide synthesis (SPPS) coupling efficiencies, physiological charge states, and pharmacokinetic (ADME) profiles[1]. This whitepaper provides a comprehensive thermodynamic profile of N-alpha-Methyl-L-ornithine, detailing its predicted pKa values, speciation across pH gradients, and the rigorous, self-validating methodologies required to measure these constants empirically.

Thermodynamic Profiling: The Impact of N-Methylation

N-alpha-Methyl-L-ornithine possesses three distinct ionizable functional groups: a carboxylic acid, a secondary alpha-amine, and a primary delta-amine. Because the exact empirical pKa values for the N-methylated derivative are highly niche, we must derive them by applying thermodynamic principles to the well-documented baseline of L-ornithine.

  • pKa1 (Carboxyl Group): The inductive electron-donating effect of the N-methyl group slightly destabilizes the carboxylate anion. However, aqueous solvation effects dominate this microenvironment, resulting in a pKa that remains highly acidic, shifting only marginally from L-ornithine.

  • pKa2 (Alpha-Amine): In the gas phase, secondary amines are intrinsically more basic than primary amines due to inductive stabilization. However, in aqueous solutions, the methyl group introduces steric hindrance that disrupts hydrogen bonding with water (desolvation penalty). The delicate balance of these forces typically results in a slight net increase in the pKa compared to the primary amine (analogous to the shift from Glycine's pKa of 9.60 to Sarcosine's 9.77).

  • pKa3 (Delta-Amine): Located four carbon atoms away, the delta-amine is electronically and sterically insulated from the alpha-carbon modifications. Its pKa remains highly conserved.

Quantitative pKa Comparison
Ionizable GroupL-Ornithine pKaN-alpha-Methyl-L-ornithine pKa (Predicted)Thermodynamic Causality for Shift
Carboxyl (-COOH) 1.71~1.8 - 2.0Minor inductive destabilization by the N-methyl group.
Alpha-Amine (-NH2CH3+) 8.69~8.8 - 9.0Balance of gas-phase inductive basicity and aqueous steric desolvation.
Delta-Amine (-NH3+) 10.53~10.5Electronically insulated from alpha-carbon modifications.

pH-Dependent Speciation and Isoelectric Point

Because N-alpha-Methyl-L-ornithine is supplied as a hydrochloride salt, it dissolves in water as an acidic species. As the pH of the environment increases, the molecule transitions through four distinct ionization states.

The isoelectric point (pI)—the pH at which the molecule carries a net neutral charge—is calculated by averaging the pKa values that bound the neutral zwitterion. Calculated pI: (8.9 + 10.5) / 2 ≈ 9.7

At physiological pH (7.4), the molecule exists predominantly as a +1 cation (deprotonated carboxylate, protonated alpha-amine, protonated delta-amine). This permanent positive charge at physiological pH severely limits passive lipid bilayer permeability, necessitating active transport mechanisms for cellular uptake.

Speciation State1 State1 State2 Net Charge (+1) pH 1.8 - 8.9 COO- NH2CH3+ NH3+ State1->State2 pKa1 ~1.8 -H+ State3 Isoelectric (0) pH 8.9 - 10.5 COO- NHCH3 NH3+ State2->State3 pKa2 ~8.9 -H+ State4 State4 State3->State4 pKa3 ~10.5 -H+

Fig 1. pH-dependent speciation and ionization states of N-alpha-Methyl-L-ornithine.

Methodologies for Empirical pKa Determination

To transition from predicted models to empirical certainty, rigorous analytical methodologies must be employed. As a Senior Application Scientist, I mandate that any pKa determination protocol be a self-validating system to prevent artifactual data[2].

Protocol A: High-Precision Potentiometric Titration (Macroscopic pKa)

Potentiometric titration is the gold standard for determining macroscopic pKa values[3]. The following protocol is designed to eliminate environmental and thermodynamic variables.

System Validation Step: Prior to sample analysis, calibrate the pH electrode using standard buffers (pH 4.00, 7.00, 10.00). Perform a blank titration on 0.15 M KCl to map and subtract the autoionization curve of water.

  • Isotonic Sample Preparation: Dissolve 2.0 mM of N-alpha-Methyl-L-ornithine hydrochloride in 50 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl background locks the ionic strength. If ionic strength fluctuates during titrant addition, the activity coefficients of the ions change, causing the apparent pKa to drift from the true thermodynamic pKa[2].

  • Environmental Control: Seal the titration vessel and purge continuously with inert N2 gas.

    • Causality: Atmospheric CO2 dissolves in water to form carbonic acid, introducing an artifactual buffering region near pH 6.3 that skews the titration curve.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl.

    • Causality: The hydrochloride salt leaves the molecule partially protonated. Driving the pH below the lowest expected pKa (1.8) ensures the entire molecular population begins in a uniform, fully protonated state (+2 cation).

  • Micro-Titration: Add standardized 0.1 M NaOH in 0.05 mL increments using an automated burette. Record the pH only after thermodynamic equilibrium is reached (drift < 0.001 pH/min)[4].

  • Data Deconvolution: Export the volume vs. pH data. Apply non-linear regression using the Bjerrum formation function or a first-derivative plot to extract the exact inflection points corresponding to pKa1, pKa2, and pKa3[3][4].

TitrationWorkflow S1 1. Sample Prep Dissolve API in 0.15 M KCl (Isotonic) S2 2. Environmental Control Purge with N2 to block CO2 absorption S1->S2 S3 3. Acidification Lower pH to ~1.5 using 0.1 M HCl S2->S3 S4 4. Potentiometric Titration Incremental addition of 0.1 M NaOH S3->S4 S5 5. Non-Linear Regression Extract pKa via first-derivative analysis S4->S5

Fig 2. Self-validating potentiometric titration workflow for precise pKa determination.

Protocol B: Site-Specific 1H-NMR Titration (Microscopic pKa)

While potentiometry provides macroscopic constants, it cannot unambiguously assign which specific amine deprotonates first if their pKa values are closely spaced. NMR titration resolves this by tracking the electronic environment of specific protons.

  • Preparation: Dissolve the analyte in D2O containing 0.15 M KCl.

  • Titration: Adjust the pD (pH in D2O) using DCl and NaOD, taking measurements at 0.5 pH unit intervals.

  • Acquisition & Tracking: Acquire 1H-NMR spectra. Track the chemical shift (δ) of the N-methyl protons (singlet, ~2.6 ppm) and the delta-CH2 protons (triplet, ~2.9 ppm).

    • Causality: As a specific amine deprotonates, the loss of the localized positive charge increases the electron shielding around adjacent protons. This causes an observable upfield shift in the NMR spectrum. Plotting the chemical shift (δ) against pH yields independent sigmoidal curves, providing unambiguous, site-specific microscopic pKa values.

Implications in Drug Development

Understanding the pKa of N-alpha-Methyl-L-ornithine is critical for two major phases of drug development:

  • Solid-Phase Peptide Synthesis (SPPS): The secondary alpha-amine of N-methylated amino acids is notoriously difficult to couple due to extreme steric hindrance. Knowing the exact pKa (approx. 8.9) allows chemists to precisely tune the basicity of the coupling environment (e.g., using DIPEA or collidine) to ensure the amine is fully deprotonated and nucleophilic without triggering unwanted side reactions like epimerization.

  • Target Binding & Pharmacodynamics: In the development of arginase inhibitors or antimicrobial peptides, the delta-amine (pKa ~10.5) will remain strictly protonated in physiological environments. This guarantees its ability to form critical electrostatic salt bridges with aspartate or glutamate residues within the target protein's active site.

References

  • Mack, L., Hallen, C., & Zimmerman, G. (2004). Amino Acid Titration: Formula Weight & pKa Determination. Studylib. Available at:[Link]

  • Wax Studios. (n.d.). Pka For Amino Acids: Understanding Their Ionization and Biological Significance. Wax Studios. Available at:[Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Protocols. Available at:[Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at:[Link]

Sources

Foundational

History and discovery of N-methylated non-proteinogenic amino acids

The Strategic Integration of N-Methylated Non-Proteinogenic Amino Acids in Peptide Therapeutics: History, Causality, and Synthetic Workflows Executive Summary Peptides possess immense potential as highly selective therap...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Integration of N-Methylated Non-Proteinogenic Amino Acids in Peptide Therapeutics: History, Causality, and Synthetic Workflows

Executive Summary

Peptides possess immense potential as highly selective therapeutic agents, yet their clinical translation is historically bottlenecked by poor pharmacokinetic (PK) properties, specifically rapid proteolytic degradation and negligible membrane permeability[1]. The strategic incorporation of N-methylated non-proteinogenic amino acids (NPAAs) has emerged as a transformative solution in rational drug design. By replacing the amide hydrogen with a methyl group, medicinal chemists can fundamentally alter the physicochemical landscape of a peptide. This whitepaper explores the historical discovery of N-methylated NPAAs, the causality behind their biological efficacy, and the field-proven synthetic workflows required for their integration into modern drug discovery pipelines.

Historical Context: From Natural Products to Rational Design

The utility of N-methylated amino acids was not conceptualized in a vacuum; it was directly inspired by evolutionary biology. Bacteria and fungi utilize non-ribosomal peptide synthetases (NRPSs) to synthesize hundreds of NPAAs, assembling complex secondary metabolites capable of surviving harsh biological environments[2].

The watershed moment for N-methylated peptides in pharmacology was the discovery and structural elucidation of Cyclosporin A (CsA) , an immunosuppressant isolated from the fungus Tolypocladium inflatum. CsA is a cyclic undecapeptide featuring seven N-methylated NPAAs[2]. Its unprecedented oral bioavailability and transcellular permeability shattered the conventional "Lipinski's Rule of Five" paradigm, proving that large macrocycles could be orally bioavailable if their intramolecular hydrogen-bonding networks were properly shielded. This natural blueprint catalyzed a paradigm shift, prompting researchers to transition from merely extracting natural peptides to utilizing solid-phase peptide synthesis (SPPS) to rationally install N-methyl groups into synthetic therapeutic candidates[3].

The Causality of N-Methylation: Physicochemical Mechanisms

As an Application Scientist, it is critical to understand why a seemingly simple structural modification—the addition of a 14 Da methyl group—yields such profound biological consequences. The causality rests on three interacting pillars:

  • Elimination of Hydrogen-Bond Donors (Desolvation): Passive transcellular permeation requires a molecule to shed its hydration shell before entering the lipophilic lipid bilayer. The backbone amide protons (NH) are strong H-bond donors that tightly bind water. N-methylation eliminates these donors, significantly reducing the desolvation energy penalty and increasing lipophilicity, thereby driving membrane permeability[1][4].

  • Proteolytic Shielding (Steric Hindrance): Human endo- and exopeptidases recognize specific canonical peptide backbone conformations. N-methylation introduces localized steric bulk that distorts the scissile bond's geometry, rendering the backbone virtually unrecognizable to proteolytic enzymes, drastically extending the in vivo half-life[1].

  • Conformational Rigidity and Cis/Trans Isomerization: In canonical peptides, the trans-amide bond is overwhelmingly favored (>99%). N-methylation lowers the energy barrier between cis and trans states, allowing the backbone to adopt pre-organized, rigid conformations (such as β -turns) that are critical for target binding[1][3]. However, a critical caveat in drug development is that excessive or unoptimized multiple N-methylations can produce a mixture of inseparable, slowly interconverting conformers, which can hamper clinical development[1].

G N_Meth Backbone N-Methylation H_Bond Eliminates H-Bond Donors N_Meth->H_Bond Steric Increases Steric Bulk N_Meth->Steric CisTrans Alters Cis/Trans Equilibrium N_Meth->CisTrans Perm Enhanced Cell Permeability H_Bond->Perm Stab Proteolytic Stability Steric->Stab Rigid Conformational Rigidity CisTrans->Rigid Bio Improved Oral Bioavailability Perm->Bio Stab->Bio Rigid->Bio

Logical flow mapping the physicochemical effects of backbone N-methylation to pharmacokinetic outcomes.

Quantitative Data: Pharmacokinetic Impact

The strategic placement of N-methyl groups can transform a biologically active but pharmacokinetically dead sequence into a viable drug candidate. The table below summarizes the quantitative impact of N-methylation across benchmark peptide systems.

Peptide SystemModification ProfileIntestinal Permeability ( Papp​ )Oral Bioavailability (F%)Proteolytic Stability
Native Somatostatin Canonical (No N-Me) <1×10−6 cm/s (Low) <1% t1/2​<3 mins[1]
Veber-Hirschmann Analog Tri-N-methylated >1×10−5 cm/s (High) ∼10% [3] >24 hours[3]
Cyclosporin A (CsA) 7 N-methylated NPAAsHigh (Transcellular) ∼30% Highly Stable[2]
Cyclic Hexapeptide Library Multiple N-Me scansVariable (Position dependent)N/AEnhanced[5]

Note: As demonstrated by cyclic hexapeptide libraries in Caco-2 models, permeability enhancement is not strictly linear with the number of methyl groups; spatial arrangement and adjacency to specific residues (e.g., D-Ala) dictate the overall pharmacological success[5].

Experimental Workflows: Site-Specific N-Methylation on Solid Support

While pre-synthesized Fmoc-N-Me-amino acids can be purchased, they are often prohibitively expensive and limited in diversity[6]. For high-throughput discovery, on-resin site-specific N-methylation is the gold standard. The most robust method is the Biron-Kessler modification of the Fukuyama-Mitsunobu reaction [6][7].

The causality behind this chemical choice is critical: a standard primary amine is not acidic enough to undergo Mitsunobu alkylation. By protecting the amine with an electron-withdrawing 2-nitrobenzenesulfonyl (o-NBS) group, the pKa​ of the remaining NH proton is lowered, rendering it highly susceptible to methylation by methanol under mild conditions[6][7].

SPPS_Workflow Resin Resin-Bound Primary Amine oNBS o-NBS Protection (o-NBS-Cl) Resin->oNBS Alkylation Mitsunobu Alkylation (MeOH, DIAD, PPh3) oNBS->Alkylation Deprotect o-NBS Deprotection (Mercaptoethanol) Alkylation->Deprotect Coupling Next AA Coupling (HATU, HOAt) Deprotect->Coupling

Step-by-step Fukuyama-Mitsunobu workflow for site-specific N-methylation on solid support.
Step-by-Step Protocol: On-Resin Fukuyama-Mitsunobu Alkylation

This protocol assumes the peptide is anchored to a standard 2-CTC or Rink Amide resin following standard Fmoc deprotection.

  • o-NBS Protection:

    • Reagents: 4 equiv. o-nitrobenzenesulfonyl chloride (o-NBS-Cl), 10 equiv. 2,4,6-collidine in anhydrous NMP/DCM (1:1).

    • Procedure: Add the cocktail to the resin and agitate for 30 minutes at room temperature. Wash thoroughly with DCM and DMF.

  • Mitsunobu Alkylation:

    • Reagents: 10 equiv. Triphenylphosphine ( PPh3​ ), 10 equiv. anhydrous Methanol (MeOH), 10 equiv. Diisopropyl azodicarboxylate (DIAD) in anhydrous THF.

    • Procedure: Pre-dissolve PPh3​ and MeOH in THF, add to the resin, and then slowly add DIAD dropwise (exothermic). Agitate for 30–60 minutes. The o-NBS group activates the amine, allowing specific methylation[7].

  • o-NBS Deprotection:

    • Reagents: 10 equiv. 2-mercaptoethanol, 5 equiv. 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

    • Procedure: Agitate for 2 x 10 minutes. The thiolate attacks the electron-deficient aromatic ring of the o-NBS group, releasing the newly formed secondary amine[7].

  • Coupling the Subsequent Amino Acid:

    • Causality: The new N-methylated terminus is highly sterically hindered. Standard coupling reagents (e.g., HBTU/HOBt) will fail.

    • Procedure: Use highly reactive uronium/aminium salts (e.g., HATU or COMU) with HOAt and DIEA. Double coupling (2 x 1 hour) or microwave-assisted heating (75°C) is highly recommended.

Self-Validating Analytical Protocol

To ensure the integrity of the synthesis, do not proceed blindly. Implement the following self-validating checks:

  • Colorimetric Validation: Following o-NBS deprotection, perform a Chloranil Test . Unlike the Kaiser test (which only detects primary amines), the Chloranil test will turn dark blue/green in the presence of the newly formed secondary (N-methylated) amine.

  • Mass Shift Verification (LC-MS/MS): Perform a mini-cleavage of 1-2 mg of resin using a TFA cocktail. Analyze the crude supernatant via LC-MS. You must observe a precise +14 Da mass shift relative to the unmethylated precursor.

  • Conformational Validation (NMR): Post-cleavage and purification, utilize 2D ROESY/NOESY NMR spectroscopy. The presence of cross-peaks between the N-methyl protons and the adjacent alpha-protons will validate the cis/trans isomer ratio, ensuring the peptide is not trapped in a non-bioactive conformation[1].

Conclusion

The transition from canonical peptides to N-methylated peptidomimetics represents a critical evolution in drug discovery. By understanding the physicochemical causality of N-methylation—specifically its ability to disrupt hydration shells and sterically block proteases—researchers can rationally design macrocycles that bridge the gap between small molecules and biologics. Utilizing robust, self-validating synthetic workflows like the solid-phase Fukuyama-Mitsunobu reaction ensures that these complex non-proteinogenic architectures can be synthesized efficiently, accelerating the pipeline of next-generation peptide therapeutics.

References

  • Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. Available at:[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC (NIH). Available at:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC (NIH). Available at:[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - CIPSM. Available at:[Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides - Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Solid phase synthesis of constrained 13-membered peptide macrocycles employing Fukuyama–Mitsunobu alkylations - ResearchGate. Available at:[Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC (NIH). Available at:[Link]

Sources

Exploratory

N-alpha-Methyl-L-ornithine Hydrochloride: A Technical Guide to Chemical Identity, Peptide Incorporation, and Pharmacokinetic Modulation

Executive Summary In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and poor membrane permeability—is paramount. N-alpha-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and poor membrane permeability—is paramount. N-alpha-Methyl-L-ornithine hydrochloride serves as a critical non-natural amino acid building block designed to address these exact challenges[1]. By introducing an N-methyl group at the alpha-amine, this compound provides a structural foundation for synthesizing highly stable, conformationally restricted peptide therapeutics and advanced viral protease inhibitors[2].

This whitepaper provides an authoritative overview of the compound's chemical identity, the mechanistic causality behind its use in drug design, and field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Nomenclature

A common point of confusion in chemical sourcing and literature review is the distinction between the free base and the hydrochloride salt of this compound. The hydrochloride salt is the preferred form for long-term stability and handling in synthetic workflows.

As documented in its , the hydrochloride salt is strictly assigned CAS 37148-99-5 [3]. Conversely, the free base (N2-Methyl-L-ornithine) is cataloged under CAS 16748-29-1 [4].

Table 1: Structural and Chemical Identifiers
PropertySpecification
Chemical Name N-alpha-Methyl-L-ornithine hydrochloride
IUPAC Name (2S)-5-amino-2-(methylamino)pentanoic acid hydrochloride
CAS Number (HCl Salt) 37148-99-5[5]
CAS Number (Free Base) 16748-29-1[6]
Common Synonyms N-Me-Orn-OH·HCl; N2-Methyl-L-ornithine hydrochloride[4]
Molecular Formula C₆H₁₅ClN₂O₂
Molecular Weight 182.65 g/mol

Mechanistic Rationale: The Causality of N-Methylation

Why do application scientists actively replace standard L-ornithine with its N-alpha-methylated counterpart? The decision is rooted in the physical chemistry of the amide bond[1].

When N-Me-Orn is incorporated into a peptide backbone, the substitution of the amide hydrogen with a methyl group triggers a cascade of favorable pharmacokinetic alterations:

  • Steric Shielding: The bulky methyl group creates severe steric clash against the active sites of endopeptidases and exopeptidases, dramatically extending the peptide's in vivo half-life.

  • Desolvation Penalty Reduction: Natural amide bonds act as strong hydrogen-bond donors, requiring significant energy to desolvate before crossing lipid bilayers. Removing this H-bond donor increases the molecule's lipophilicity, thereby enhancing passive transcellular permeability.

  • Conformational Rigidity: The N-methyl group energetically destabilizes the standard trans geometry of the amide bond, increasing the population of the cis conformer. This is frequently exploited to stabilize bioactive secondary structures, such as beta-turns.

PK_Pathway NMe N-alpha-Methylation of Ornithine Steric Steric Shielding of Amide Bond NMe->Steric Hbond Removal of H-Bond Donor (NH) NMe->Hbond Protease Protease Resistance (Increased Half-life) Steric->Protease Perm Increased Lipophilicity (Membrane Permeability) Hbond->Perm Efficacy Enhanced In Vivo Therapeutic Efficacy Protease->Efficacy Perm->Efficacy

Mechanistic causality of N-methylation on peptide pharmacokinetic properties.

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

While the biological benefits of N-Me-Orn are profound, its chemical incorporation is notoriously challenging. The secondary alpha-amine is highly sterically hindered and exhibits reduced nucleophilicity compared to primary amines. Standard coupling reagents (e.g., DIC/HOBt) will frequently result in incomplete reactions and sequence deletion artifacts.

To ensure scientific integrity, the following self-validating protocol utilizes advanced uronium salts and specific colorimetric assays to guarantee coupling efficacy.

Step-by-Step SPPS Protocol
  • Resin Preparation: Treat the Fmoc-Rink Amide resin with 20% piperidine in DMF to expose the primary amine. Wash thoroughly with DMF and DCM.

  • Coupling Fmoc-N-Me-Orn(Boc)-OH: Because you are coupling onto a primary amine, standard reagents are sufficient. Activate 3.0 eq of the amino acid with 3.0 eq DIC and 3.0 eq Oxyma Pure in DMF. React for 1 hour at room temperature.

  • Validation 1 (Kaiser Test): Perform a Kaiser test. A negative result (colorless/yellow) confirms the primary amine on the resin has been fully consumed.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc group, exposing the secondary alpha-amine of the N-Me-Orn residue.

  • Validation 2 (Chloranil Test): The Kaiser test cannot detect secondary amines. You must use the Chloranil test. A positive result (blue/green beads) confirms successful Fmoc removal.

  • Coupling the Next Amino Acid (Critical Step): Coupling onto the sterically hindered secondary amine requires high reactivity. Use 4.0 eq of the incoming Fmoc-amino acid, activated with 3.9 eq HATU (or COMU), 4.0 eq HOAt, and 8.0 eq DIPEA. If coupling remains sluggish, utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Validation 3 (Chloranil Test): Repeat the Chloranil test. A negative result (colorless) confirms the secondary amine has been successfully acylated.

SPPS_Workflow Deprotect1 Fmoc Deprotection of Resin (Exposes Primary Amine) Couple1 Couple Fmoc-N-Me-Orn(Boc)-OH (Standard Reagents) Deprotect1->Couple1 Kaiser Kaiser Test Validation (Negative = Complete) Couple1->Kaiser Kaiser->Couple1 Fail (Re-couple) Deprotect2 Fmoc Deprotection (Exposes Secondary Amine) Kaiser->Deprotect2 Pass Chloranil1 Chloranil Test Validation (Positive Blue = Deprotected) Deprotect2->Chloranil1 Couple2 Couple Next Amino Acid (HATU/HOAt, Elevated Temp) Chloranil1->Couple2 Chloranil2 Chloranil Test Validation (Negative = Complete) Couple2->Chloranil2 Chloranil2->Couple2 Fail (Re-couple)

Step-by-step SPPS workflow for incorporating and elongating N-alpha-Methyl-L-ornithine.

Downstream Derivatization: Viral Protease Inhibitors

Beyond its direct use in peptide sequences, N-alpha-Methyl-L-ornithine acts as a vital synthetic precursor. By selectively deprotecting the delta-amine of the ornithine side chain and reacting it with a guanidinylation reagent (such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine), researchers can synthesize N-alpha-methyl-L-arginine derivatives.

A prominent example is[7]. This specific derivative has been heavily utilized in the structural design of tetrapeptide aldehyde inhibitors targeting the Dengue virus NS3 protease, as well as in the discovery of wide-spectrum anti-coronavirus drugs targeting the SARS-CoV-2 Main Protease (Mpro)[2].

Quantitative Data Presentation

To summarize the physicochemical impact of incorporating this non-natural amino acid, the following table contrasts standard L-Ornithine against its N-alpha-methylated derivative.

Table 2: Comparative Physicochemical Properties
ParameterStandard L-OrnithineN-alpha-Methyl-L-OrnithineMechanistic Causality
Amide H-Bond Donor Present (NH)Absent (N-CH₃)Deletion reduces the desolvation energy required for membrane transit.
Proteolytic Stability Low (Rapid cleavage)High (Resistant)Steric bulk of the methyl group blocks protease active site binding.
Conformational State Predominantly TransIncreased Cis ratioN-methyl group energetically destabilizes the standard trans geometry.
SPPS Coupling Reactivity High (Primary amine)Low (Secondary amine)Steric hindrance and reduced nucleophilicity require highly reactive uronium salts (HATU).

References

  • Title: N-alpha-Methyl-L-ornithine hydrochloride - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-methyl Amino Acids in Peptide Synthesis Source: Pepmic URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of N-α-Methyl-L-Ornithine in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Medicinal Researchers, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Molecular Engineering Scientific Rationale & Causality The substitution of natural am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Researchers, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Molecular Engineering

Scientific Rationale & Causality

The substitution of natural amino acids with N-methylated derivatives is a cornerstone strategy in modern drug discovery. N-methylation dramatically increases the proteolytic stability of amide bonds, enhances membrane permeability, and induces conformational rigidity by favoring the cis-amide bond conformation[1].

Incorporating N-α-Methyl-L-ornithine introduces a unique structural motif: it combines the backbone restriction of an N-methyl group with a basic, aliphatic side-chain (the δ-amine). This makes it highly valuable for synthesizing cell-penetrating peptides (CPPs), designing constrained macrocycles, or engineering salt-bridge interactions.

However, the synthesis of peptides containing N-methylated residues presents a significant chemical challenge due to severe steric hindrance[2]. The incorporation process involves two distinct mechanistic hurdles:

  • Acylation of the primary amine with the N-methylated building block: The bulky N-methyl group reduces the electrophilicity of the activated ester.

  • Acylation of the resulting secondary amine by the subsequent amino acid: This is the critical bottleneck. The N-methyl group physically blocks the trajectory of nucleophilic attack. Furthermore, using standard uronium-based coupling reagents (e.g., HBTU or HCTU) can lead to the irreversible guanidinylation of the secondary amine, prematurely terminating chain elongation[3].

To solve this, we employ an orthogonal protection strategy using 4[4]. The base-labile Fmoc group protects the α-amine, while the acid-labile Boc group protects the δ-amine. To overcome the steric hindrance during the subsequent coupling step, we transition from standard uronium reagents to PyBroP (a halogenophosphonium salt). PyBroP activates the incoming carboxylic acid as a highly reactive acylphosphonium intermediate, driving the reaction forward without the risk of guanidinylation[5][6].

Reagent Selection Matrix

Selecting the correct coupling reagent based on the specific nucleophile is critical for yield and purity[2]. The table below summarizes the quantitative and qualitative data dictating reagent choice during this protocol.

Coupling ReagentTarget NucleophileRelative EfficiencyRisk of RacemizationRecommended EquivalentsPrimary Application in Workflow
DIC / Oxyma Primary AmineHighLow4 - 5 eqStandard chain elongation.
HATU / DIEA Primary / SecondaryVery HighModerate3.9 - 4 eqCoupling Fmoc-N-Me-Orn(Boc)-OH to the growing chain.
PyBroP / DIEA Hindered SecondaryHighModerate to High4 eqCoupling the subsequent amino acid onto the N-Me-Orn residue.
HBTU / DIEA Primary AmineModerateLow4 eqAvoid for secondary amines (causes guanidinylation).

Experimental Workflow Visualization

The following diagram maps the logic of the synthesis cycle. It is designed as a self-validating system : every chemical transformation is immediately followed by a specific qualitative test to ensure the reaction's success before proceeding.

Workflow N1 Peptide-Resin (Primary Amine) N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Couple Fmoc-N-Me-Orn(Boc)-OH (HATU/DIEA, 2h) N2->N3 N4 Kaiser Test (Validates Primary Amine) N3->N4 N4->N3 Positive (Fail) N5 Fmoc Deprotection (Exposes Secondary Amine) N4->N5 Negative (Pass) N6 Couple Next Amino Acid (PyBroP/DIEA, 3-4h) N5->N6 N7 Chloranil Test (Validates Secondary Amine) N6->N7 N7->N6 Positive (Fail) N8 Cleavage & Deprotection (TFA/TIS/H2O) N7->N8 Negative (Pass)

SPPS workflow for N-Me-Orn incorporation highlighting critical self-validation checkpoints.

Step-by-Step Methodology

Note: This protocol is optimized for a 0.1 mmol synthesis scale using Rink Amide resin (0.66 mmol/g loading).[7]

Phase 1: Incorporation of Fmoc-N-Me-Orn(Boc)-OH

Objective: Acylate the unhindered primary amine of the growing peptide chain with the bulky N-methylated building block.

  • Resin Preparation & Deprotection:

    • Swell 150 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group[7].

    • Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Activation:

    • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-Orn(Boc)-OH and 0.39 mmol (3.9 eq) of 3 in 2 mL of DMF[3].

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for exactly 2 minutes[3].

  • Coupling:

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test):

    • Remove a few resin beads and perform a Kaiser test.

    • Causality: The Kaiser test detects primary amines. A yellow color (negative result) confirms that the primary amine has been successfully acylated. If blue (positive), repeat step 3. Wash the resin with DMF (5 × 1 min).

Phase 2: Coupling the Subsequent Amino Acid (The Critical Step)

Objective: Acylate the highly hindered secondary N-methyl amine of the newly incorporated Ornithine residue.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Activation with PyBroP:

    • Dissolve 0.4 mmol (4 eq) of the subsequent Fmoc-amino acid in 2 mL of Dichloromethane (DCM) or a 1:1 DCM/DMF mixture.

    • Add 0.4 mmol (4 eq) of 5[5]. Do not use HATU or HBTU here to avoid guanidinylation.

  • Base Addition & Coupling:

    • Cool the mixture to 0 °C (optional, minimizes racemization of the activated species), then add 0.8 mmol (8 eq) of DIEA[5].

    • Add the solution to the resin and agitate for 3 to 4 hours at room temperature.

  • Self-Validation (Chloranil Test):

    • Causality: The Kaiser test is blind to secondary amines and will yield a false negative even if the reaction failed. You must use the Chloranil test[5].

    • Remove a few beads, wash with methanol, and add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF. Let sit for 5 minutes.

    • A colorless or pale yellow bead indicates a successful reaction. A blue/green bead indicates unreacted secondary amines. If positive, perform a second coupling using the same PyBroP conditions.

Phase 3: Global Deprotection and Cleavage

Objective: Cleave the peptide from the solid support while simultaneously removing the side-chain Boc group from the Ornithine.

  • Preparation: Wash the resin with DCM (5 × 1 min) and dry thoroughly under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Thioanisole (TIS) / H₂O (95:2.5:2.5) for 2 hours at room temperature[7].

    • Causality: The strong acid cleaves the linker to the Rink Amide resin and simultaneously removes the acid-labile Boc protecting group from the δ-amine of the Ornithine residue[4].

  • Isolation: Filter the resin and precipitate the cleaved peptide by dropping the TFA solution into 40 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting peptide pellet.

References

  • Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware.1

  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. 3

  • Peptide.com. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 5

  • BenchChem. Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. 4

  • Coste, J., Frerot, E., & Jouin, P. Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry - ACS Publications. 6

  • BenchChem. Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. 2

  • Bio-protocol. Peptide Synthesis. 7

Sources

Application

Fmoc-protection strategies for N-alpha-Methyl-L-ornithine hydrochloride

Application Note: Orthogonal Fmoc-Protection Strategies for N-alpha-Methyl-L-Ornithine Hydrochloride Introduction & Mechanistic Rationale The incorporation of N -methylated amino acids into peptide backbones is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Fmoc-Protection Strategies for N-alpha-Methyl-L-Ornithine Hydrochloride

Introduction & Mechanistic Rationale

The incorporation of N -methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development to enhance proteolytic stability, improve membrane permeability, and restrict conformational flexibility[1][2]. However, -Methyl-L-ornithine hydrochloride presents a unique synthetic challenge due to the presence of two distinct amino groups: a highly nucleophilic primary δ -amine and a sterically hindered, less nucleophilic secondary α -amine.

Direct application of standard Fmoc-protecting reagents (e.g., Fmoc-OSu) to this substrate will result in preferential acylation of the δ -amine side chain, leading to incorrect protection schemes[3]. To synthesize the desired building block for Solid-Phase Peptide Synthesis (SPPS)—typically Fmoc- -Me-Orn(Boc)-OH—an orthogonal protection strategy is required. This guide details a self-validating protocol utilizing transient Copper(II) chelation to mask the α -amine, allowing for selective δ -amine protection, followed by robust Fmoc-protection of the secondary α -amine[4][5].

Strategic Workflow

G A N-alpha-Methyl-L-Ornithine HCl B Cu(II) Chelation Complex A->B CuSO4, pH 9.0 C N-delta-Boc Protection B->C Boc2O, Dioxane D EDTA Decomplexation C->D EDTA, H2O E N-alpha-Fmoc Protection D->E Fmoc-Cl, Na2CO3 F Fmoc-N-alpha-Me-Orn(Boc)-OH E->F HCl (pH 2.0)

Orthogonal protection workflow for N-alpha-methyl-L-ornithine to yield Fmoc-N-alpha-Me-Orn(Boc)-OH.

Step-by-Step Experimental Protocols

Phase 1: Selective δ -Amine Masking via Cu(II) Chelation

Causality: Copper(II) ions form a thermodynamically stable, square-planar coordination complex with the α -amino nitrogen and the carboxylate oxygen of amino acids[6]. Despite the steric bulk of the -methyl group, L-ornithine readily forms this Cu(II) complex, effectively neutralizing the nucleophilicity of the α -amine while leaving the δ -amine exposed for electrophilic attack by di-tert-butyl dicarbonate (Boc 2​ O)[4].

  • Chelation: Dissolve -Methyl-L-ornithine hydrochloride (1.0 eq) in 1 M NaOH to achieve a pH of 9.0. Add CuSO4​⋅5H2​O (0.55 eq) dissolved in a minimal amount of water. Stir for 2 hours at room temperature.

    • Self-Validation: The solution will transition to a deep, clear blue, visually confirming successful chelation.

  • Protection: Add dioxane (equal volume to water) and NaHCO3​ (2.0 eq). Slowly add Boc 2​ O (1.2 eq) dropwise. Stir vigorously for 12 hours.

    • Self-Validation: Spot the aqueous mixture on a TLC plate; a Ninhydrin stain should yield a negative result (no purple color), confirming the complete consumption of the highly nucleophilic primary δ -amine.

  • Washing: Wash the aqueous layer with diethyl ether (3x) to extract and discard any unreacted Boc 2​ O.

Phase 2: Cu(II) Decomplexation

Causality: The Cu(II) complex must be quantitatively disrupted before Fmoc protection can occur. Ethylenediaminetetraacetic acid (EDTA) is employed due to its superior binding affinity for Cu(II) ( Kd​≈10−18 ), driving the equilibrium toward the release of the free α -amine.

  • Disruption: Add EDTA disodium salt (0.6 eq) to the aqueous layer and heat gently to 40°C for 2 hours.

    • Self-Validation: The solution color will shift from a deep blue to a lighter, greenish-blue (characteristic of the Cu-EDTA complex), indicating the release of the -Boc- -methyl-L-ornithine intermediate.

  • Isolation: Adjust the pH to 6.5 using 1 M HCl. Extract the intermediate thoroughly with ethyl acetate.

Phase 3: Nα -Fmoc Protection of the Secondary Amine

Causality: The -methyl group is a secondary amine, which inherently exhibits reduced nucleophilicity. While Fmoc-OSu is the standard reagent for primary amines due to its bench stability[7], the sterically hindered secondary amine requires the more reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions to achieve high yields without excessive reaction times[5][8].

  • Activation: Dissolve the -Boc- -methyl-L-ornithine intermediate (1.0 eq) in a 10% aqueous Na2​CO3​ solution and dioxane (1:1 v/v). Cool the biphasic mixture to 0°C in an ice bath.

  • Coupling: Dissolve Fmoc-Cl (1.1 eq) in a minimal amount of dioxane and add dropwise over 30 minutes.

    • Causality: Slow addition at 0°C suppresses the competing rapid hydrolysis of Fmoc-Cl into Fmoc-OH.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 6-8 hours.

    • Self-Validation: Perform a Chloranil test (specific for secondary amines) on the reaction mixture[2]. A shift from a blue/green positive result to a colorless/yellow negative result indicates complete consumption of the secondary amine.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0-2.5 using 1 M HCl at 0°C. Extract immediately with ethyl acetate (3x).

    • Causality: The Boc group is acid-labile. Performing the acidification at 0°C and extracting rapidly prevents premature cleavage of the side-chain protection[3].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via silica gel chromatography.

Quantitative Data & Reagent Optimization

The choice of Fmoc-protecting reagent significantly impacts the yield and purity when dealing with secondary amines. The table below summarizes the kinetic and yield differences between Fmoc-OSu and Fmoc-Cl for -methylated substrates.

ReagentBase SystemTemp (°C)Reaction TimeYield (%)Byproduct Profile
Fmoc-OSu NaHCO3​ / Dioxane2524 h45 - 55%High unreacted SM, Fmoc-OH
Fmoc-OSu Na2​CO3​ / Dioxane4016 h65 - 70%Moderate Fmoc-OH
Fmoc-Cl Na2​CO3​ / Dioxane0 to 256 h85 - 92%Fmoc-OH, trace dipeptide
Fmoc-Cl DIEA / DCM (Anhydrous)0 to 254 h75 - 80%Racemization risk (trace)

Table 1: Comparison of Fmoc-protection conditions for -methyl secondary amines. Fmoc-Cl under Schotten-Baumann conditions ( Na2​CO3​ /Dioxane) provides the optimal balance of yield and minimal racemization[5][8].

Self-Validating Quality Control (QC) Summary

To ensure trustworthiness in the synthesized Fmoc- -Me-Orn(Boc)-OH, the following QC matrix must be satisfied prior to its use in SPPS:

  • TLC Staining:

    • Negative Ninhydrin: Confirms the absence of a free δ -amine.

    • Negative Chloranil: Confirms the absence of a free secondary α -amine.

    • UV Activity (254 nm): Confirms the successful integration of the Fmoc fluorenyl ring.

  • LC-MS: The expected mass[M+H]+ for the final product ( C26​H32​N2​O6​ ) is 469.2 m/z.

Sources

Method

Application Note: Preparation and In Vitro Utilization of N-α-Methyl-L-ornithine HCl Stock Solutions

Introduction & Mechanistic Overview Polyamine metabolism is a critical regulatory node in cellular proliferation, differentiation, and neoplastic transformation. The rate-limiting step in polyamine biosynthesis is the de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Polyamine metabolism is a critical regulatory node in cellular proliferation, differentiation, and neoplastic transformation. The rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to putrescine, a reaction exclusively catalyzed by the enzyme ornithine decarboxylase (ODC)[1].

N-α-Methyl-L-ornithine hydrochloride is a highly specific, competitive inhibitor of ODC[1]. By occupying the active site of ODC, it prevents the binding and subsequent decarboxylation of L-ornithine. In certain biological systems, it can also undergo a decarboxylation-dependent transamination due to incorrect protonation of the quinoid intermediate, leading to the formation of inactive enzyme complexes[2]. The resulting enzymatic blockade depletes intracellular pools of putrescine and its downstream derivatives (spermidine and spermine), exerting profound antiproliferative and cytocidal effects on rapidly dividing cells, such as Ehrlich ascites tumor cells[1].

G Orn L-Ornithine Reaction Orn->Reaction Put Putrescine Spd Spermidine Put->Spd Spermidine Synthase Reaction->Put Decarboxylation ODC Ornithine Decarboxylase (ODC) ODC->Reaction Inhibitor N-α-Methyl-L-ornithine Inhibitor->ODC Competitive Inhibition

Polyamine biosynthesis pathway and competitive inhibition of ODC by N-α-Methyl-L-ornithine.

Physicochemical Properties

Understanding the physicochemical nature of N-α-Methyl-L-ornithine HCl is essential for maintaining its structural integrity during storage and formulation[3].

PropertySpecification
Chemical Name N-α-Methyl-L-ornithine hydrochloride
PubChem CID 2113 (Free base)[3]
Molecular Formula C₆H₁₄N₂O₂ · HCl
Molecular Weight 182.65 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Freely soluble in Water and PBS (≥ 50 mg/mL)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C (aliquoted) for up to 6 months

Preparation of Aqueous Stock Solutions

Causality of Solvent Choice: Because N-α-Methyl-L-ornithine HCl is an amino acid hydrochloride salt, it exists as a highly polar zwitterion at physiological pH. Aqueous buffers (e.g., Type 1 Ultrapure Water or 1X PBS, pH 7.4) are the optimal solvents. Aprotic organic solvents like DMSO should be strictly avoided, as they offer poor solubility for this salt form and introduce confounding cellular toxicity.

Reconstitution Mass Table

Use the following table to prepare 1 mL of stock solution based on the hydrochloride salt molecular weight (182.65 g/mol ).

Target ConcentrationMass of N-α-Methyl-L-ornithine HClVolume of Water/PBS
10 mM1.83 mg1.0 mL
50 mM9.13 mg1.0 mL
100 mM18.27 mg1.0 mL
Step-by-Step Methodology
  • Equilibration: Allow the lyophilized solid vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: This prevents atmospheric moisture condensation, which can hydrolyze or degrade the compound over time.

  • Weighing: Accurately weigh 18.27 mg of the powder into a sterile 1.5 mL microcentrifuge tube for a 100 mM stock.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade Type 1 Ultrapure Water or 1X PBS (pH 7.4).

  • Mixing: Vortex gently for 30–60 seconds. The compound will dissolve rapidly, yielding a clear, colorless solution.

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter inside a biosafety cabinet. Critical: Do not autoclave. High-temperature steam sterilization can cause thermal degradation of the alpha-methyl amino acid backbone.

  • Aliquoting: Dispense the filtered stock into 50 µL or 100 µL aliquots using sterile, low-bind tubes.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

In Vitro Application Protocol: ODC Inhibition in Cell Culture

Objective: To competitively inhibit ODC, deplete intracellular polyamines, and induce cell cycle arrest in mammalian cancer cell models.

Experimental Workflow
  • Cell Seeding: Seed target cells (e.g., HL-60, HeLa, or Ehrlich ascites cells) in standard culture media.

    • Critical Insight: Supplement the media with dialyzed Fetal Bovine Serum (FBS). Standard FBS contains exogenous polyamines that cells will actively import via polyamine transporters, thereby bypassing the ODC blockade.

  • Treatment Administration: Thaw an aliquot of the 100 mM stock solution at room temperature. Dilute directly into the culture media to achieve a final working concentration of 1 mM to 5 mM . (As a competitive inhibitor, higher stoichiometric ratios are required compared to irreversible suicide inhibitors like DFMO).

  • Incubation: Incubate cells for 48 to 96 hours. While ODC is inhibited immediately, the depletion of pre-existing intracellular spermidine and spermine pools requires several cell division cycles.

  • Self-Validating Rescue Experiment (Control): To prove that the observed cytocidal effect is an on-target consequence of ODC inhibition[1], establish a parallel rescue cohort. Treat this cohort with the inhibitor (e.g., 2 mM) plus 10–50 µM of exogenous putrescine.

    • Logic: If the inhibitor is specifically targeting ODC, exogenous putrescine will bypass the enzymatic block, synthesize downstream polyamines, and completely restore normal cell proliferation. If the cells still die, the inhibitor concentration is too high and is exerting off-target toxicity.

Troubleshooting & Best Practices

  • Precipitation Upon Thawing: Localized pH shifts or concentration gradients during the freezing process can occasionally cause minor precipitation.

    • Solution: Warm the aliquot to 37°C in a water bath for 5 minutes and vortex vigorously. If the solution does not become completely clear, discard the aliquot to ensure accurate dosing.

  • Lack of Antiproliferative Effect: If cells continue to grow despite high concentrations of the inhibitor, they are likely scavenging polyamines from the environment.

    • Solution: Verify that dialyzed serum is being used. Alternatively, co-administer a polyamine transport inhibitor to block the compensatory uptake of extracellular polyamines.

References[1] Title: Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfN9WYwvyNYnWwX_Js1rDnvHEfbWGME1l-tL0KJb4v6YfERSw1JZ-vATiFD1kwIAwzxJOxNmuYpctaqwEbGHKJvfXKDgs3_VvpOPWNFUc8uJeV26s5XqwOd5lCny7RulP7RTc=[3] Title: alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcD3-5gnm-1GC9oFgeL727uNJhGzTezrbfPRPF07ZwrKdar92HWagBfglo2U313-iIgnZkdxIo1HPNRrlDF_Wd5dkad0IHuvjAR_g-OGfHFduuHoprlpmr26pq0gpttMjU8777iyiXyrVYKIYa8nRkPrUUPn5ub8cGA==[2] Title: Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPewOS91NKTjvax3VJYPRGUzXS8V7BHH7uEL0IKnpYpnBWy4IoJdc6apvvE0Z08sir2Zdg5Vc9pbXhn7xKPKGfpWpSq7rBy0Jn0Rs-yx4fANd22eZYVEWMCD78xRLBs4MzZw==

Sources

Application

Application Note: Enhancing Peptide Therapeutic Potential by Assessing Enzymatic Stability with N-alpha-Methyl-L-ornithine

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic promise of peptides is often hindered by their rapid degradation by proteases in vivo.[1][2][3] A key strategy to overcome this lim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic promise of peptides is often hindered by their rapid degradation by proteases in vivo.[1][2][3] A key strategy to overcome this limitation is the site-specific incorporation of N-methylated amino acids, which can significantly enhance enzymatic stability.[4][5][6] This application note provides a comprehensive guide to the principles and protocols for evaluating the enzymatic stability of peptides containing N-alpha-Methyl-L-ornithine. We delve into the mechanistic basis of how N-alpha-methylation confers proteolytic resistance and present a detailed, step-by-step protocol for in vitro stability assessment using common proteases and human plasma. Furthermore, this guide outlines the necessary analytical techniques, data interpretation, and troubleshooting strategies to ensure reliable and reproducible results.

Introduction: The Stability Challenge in Peptide Drug Development

Peptides offer high selectivity and potency as therapeutic agents, but their clinical translation is often hampered by poor pharmacokinetic profiles, primarily due to rapid enzymatic degradation.[1][7] The peptide bonds of standard L-amino acids are readily recognized and cleaved by a multitude of proteases present in the bloodstream and tissues.[8] This susceptibility to proteolysis leads to a short in vivo half-life, limiting the therapeutic window and often necessitating frequent administration.[2][3]

To address this challenge, medicinal chemists employ various strategies to enhance peptide stability, including cyclization, incorporation of D-amino acids, and N-methylation.[8][9] N-alpha-methylation, the addition of a methyl group to the backbone amide nitrogen, is a particularly effective modification.[4][6] This subtle alteration introduces steric hindrance, which can disrupt the hydrogen bonding and conformational recognition required for enzymatic cleavage.[4][10]

N-alpha-Methyl-L-ornithine is an intriguing building block for enhancing peptide stability. Ornithine itself is a non-proteinogenic amino acid, and its N-alpha-methylation can provide significant resistance to proteolysis while potentially influencing the peptide's overall conformation and biological activity. This guide will focus on the practical aspects of testing the enzymatic stability of peptides modified with this specific amino acid.

The Mechanism of Enhanced Stability through N-alpha-Methylation

The increased enzymatic stability of peptides containing N-alpha-methylated amino acids stems from two primary effects:

  • Steric Hindrance: The methyl group on the amide nitrogen physically blocks the approach of protease active sites.[4] This steric bulk disrupts the precise alignment required for the enzyme to bind to the peptide backbone and catalyze hydrolysis.

  • Conformational Constraint: N-methylation restricts the rotational freedom of the peptide bond, which can lock the peptide into a conformation that is not recognized by proteases.[1][11] It also removes a hydrogen bond donor, further altering the peptide's interaction with its environment and potential binding partners, including enzymes.[4][10]

The following diagram illustrates how N-alpha-methylation protects a peptide bond from enzymatic cleavage.

G cluster_0 Standard Peptide Bond cluster_1 N-alpha-Methylated Peptide Bond Peptide_Chain_1 ...-NH-CHR-CO-... Protease Protease Active Site Peptide_Chain_1->Protease Recognition & Cleavage N_Me_Peptide_Chain ...-N(CH3)-CHR-CO-... Protease_2 Protease Active Site N_Me_Peptide_Chain->Protease_2 Steric Hindrance (No Cleavage) Methyl_Group Methyl Group

Caption: N-alpha-methylation sterically hinders protease access to the peptide backbone.

Experimental Protocol: In Vitro Enzymatic Stability Assay

This protocol provides a framework for assessing the stability of a peptide containing N-alpha-Methyl-L-ornithine in the presence of specific proteases (e.g., trypsin and chymotrypsin) and in a complex biological matrix like human plasma.

Materials and Reagents

Peptides:

  • Test Peptide (containing N-alpha-Methyl-L-ornithine)

  • Control Peptide (identical sequence without N-methylation)

  • Internal Standard (a stable, non-related peptide for LC-MS normalization)[12]

Enzymes and Biological Matrices:

  • Trypsin (TPCK-treated, sequencing grade)

  • Chymotrypsin (TLCK-treated, sequencing grade)

  • Pooled Human Plasma (anticoagulated, e.g., with K2EDTA)

Reagents and Solvents:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • Formic Acid (FA)

  • Trifluoroacetic Acid (TFA)

  • Bovine Serum Albumin (BSA) (optional, to reduce non-specific binding)

Equipment:

  • Thermomixer or incubating shaker (37°C)

  • Microcentrifuge

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • pH meter

  • Vortex mixer

Experimental Workflow

The following diagram outlines the key steps in the enzymatic stability assay.

G A Peptide Stock Preparation B Enzyme/Plasma Incubation at 37°C A->B C Time-Point Sampling (e.g., 0, 15, 30, 60, 120, 240 min) B->C D Quenching & Protein Precipitation (ice-cold ACN) C->D E Centrifugation D->E F Supernatant Transfer to HPLC Vials E->F G LC-MS/MS Analysis F->G H Data Analysis: % Intact Peptide vs. Time G->H

Caption: Workflow for the in vitro enzymatic stability testing of peptides.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Peptide Stock: Prepare a 1 mg/mL stock solution of the test peptide, control peptide, and internal standard in LC-MS grade water.[13] For hydrophobic peptides, a small amount of organic solvent (e.g., ACN or DMSO) may be required. Ensure the final concentration of the organic solvent in the incubation mixture is minimal (<1%) to avoid affecting enzyme activity.

  • Enzyme Stocks: Prepare 1 mg/mL stock solutions of trypsin and chymotrypsin in their respective recommended buffers. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

2. Incubation Procedure:

  • Enzyme Assays:

    • In a microcentrifuge tube, combine 180 µL of PBS (pH 7.4) and 10 µL of the test or control peptide stock solution (final peptide concentration: 50 µg/mL).

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme stock solution (e.g., trypsin, for a final enzyme-to-peptide ratio of 1:100 w/w). Vortex gently to mix.

  • Plasma Stability Assay:

    • Thaw pooled human plasma on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any precipitates.[13]

    • Pre-warm the plasma to 37°C.

    • In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of the pre-warmed plasma.[13] Vortex gently to mix.

3. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot of the incubation mixture.[13] The 0-minute time point should be collected immediately after initiating the reaction.

  • Immediately quench the enzymatic reaction by adding the 20 µL aliquot to a new tube containing 80 µL of ice-cold acetonitrile with 0.1% formic acid and the internal standard.[13] This step also serves to precipitate the plasma proteins.[14][15]

4. Sample Processing:

  • Vortex the quenched samples vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to an HPLC vial for analysis.[13]

Analytical Method: RP-HPLC and LC-MS/MS

The concentration of the intact peptide at each time point is quantified using RP-HPLC or, more definitively, LC-MS/MS.[8][13]

  • Chromatographic Separation: A C18 reversed-phase column is typically suitable for peptide separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

  • Mass Spectrometric Detection: The mass spectrometer should be operated in positive ion mode. The amount of intact peptide is determined by monitoring the specific mass-to-charge ratio (m/z) of the parent peptide ion. Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the peptide and to identify degradation products by analyzing their fragmentation patterns.[16]

Data Analysis and Interpretation

The primary output of this assay is the percentage of intact peptide remaining over time. This is calculated by comparing the peak area of the peptide at each time point to the peak area at the 0-minute time point, normalized to the internal standard.

Data Presentation: The results should be summarized in a table and plotted as the percentage of intact peptide versus time.

Time (min)% Intact Control Peptide (Trypsin)% Intact N-Me-Orn Peptide (Trypsin)% Intact Control Peptide (Plasma)% Intact N-Me-Orn Peptide (Plasma)
0100100100100
1565988599
3030957097
605925095
120<1882592
240ND801085
ND: Not Detected

From this data, the half-life (t½) of the peptide under each condition can be calculated by fitting the data to a first-order decay model. A significant increase in the half-life of the N-alpha-Methyl-L-ornithine-containing peptide compared to the unmethylated control provides strong evidence of enhanced enzymatic stability.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates - Inconsistent pipetting- Incomplete mixing- Inefficient quenching- Use calibrated pipettes- Ensure thorough vortexing after adding peptide and enzyme- Quench immediately and mix well
Rapid degradation of all peptides (including control) - Enzyme concentration too high- Incorrect buffer pH- Optimize enzyme-to-peptide ratio- Verify the pH of the incubation buffer
No degradation observed - Inactive enzyme- Peptide is inherently stable- Use a fresh enzyme aliquot- Confirm with a known susceptible peptide substrate
Poor peptide recovery - Non-specific binding to tubes- Inefficient protein precipitation- Use low-binding microcentrifuge tubes or add BSA to the buffer- Evaluate different precipitation solvents (e.g., methanol)

Conclusion

The incorporation of N-alpha-Methyl-L-ornithine is a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The protocols and guidelines presented in this application note provide a robust framework for quantifying this stability enhancement. By systematically evaluating the proteolytic resistance of modified peptides, researchers can make informed decisions in the design and development of next-generation peptide therapeutics with improved pharmacokinetic profiles and greater clinical potential.

References

  • LifeTein. (2025, September 25).
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Di Gioia, M. L., et al. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Creative Peptides. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • BenchChem. (2025, December). Application Note: Protocol for Assessing the Enzymatic Stability of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr.
  • Kessler, H., et al. (2008, July 18). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
  • Mass Analytica.
  • BenchChem. The Strategic Role of N-Methylation in Ornithine-Containing Peptides: A Technical Guide for Researchers.
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • Russell, D. H., et al. (2017). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Journal of The American Society for Mass Spectrometry.
  • Knappe, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • BenchChem. The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals.
  • Aapptec. N-Methyl Amino Acids Archives.
  • Kaplan, D. L., et al. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
  • National Center for Biotechnology Information. (2022). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • MtoZ Biolabs.
  • Chem-Impex. Nα-Z-L-ornithine.
  • Knappe, D., et al. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Knappe, D., et al. (2024, October 14).
  • Sigma-Aldrich. Na-Methyl- L -ornithine = 98 TLC 37148-99-5.
  • Liskamp, R. M. J., et al. (2015). 6 Synthesis of N-Alkyl Amino Acids. Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-α-Methyl-L-Ornithine SPPS Optimization

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing the unique thermodynamic and kinetic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing the unique thermodynamic and kinetic challenges of incorporating N-α-Methyl-L-Ornithine into peptide sequences.

Executive Diagnostic Workflow

Use the following diagnostic logic to troubleshoot and resolve common failures during the elongation of N-methylated ornithine sequences.

SPPS_Workflow Start Evaluate N-Me-Orn Coupling Quality Issue1 Incomplete Coupling (Positive Chloranil Test) Start->Issue1 Issue2 Diketopiperazine (DKP) Truncation Detected Start->Issue2 Issue3 Sluggish Fmoc Deprotection Start->Issue3 Action1 Use HATU/COMU or Triphosgene (BTC) Issue1->Action1 Action2 Fast Deprotection (Piperidine + DBU) Issue2->Action2 Action3 Increase Temp or Add DBU to Base Issue3->Action3 Success Successful Peptide Elongation Action1->Success Action2->Success Action3->Success

Caption: Workflow for diagnosing and resolving N-Me-Ornithine SPPS coupling challenges.

Frequently Asked Questions (Troubleshooting)

Q1: Why is coupling onto or with N-α-Methyl-L-Ornithine significantly harder than standard amino acids? A1: N-methylation fundamentally alters the chemistry of peptide bond formation. The methyl group on the secondary amine introduces severe steric hindrance, restricting the trajectory of the incoming activated carboxylate[1]. Furthermore, the secondary amine is inherently less nucleophilic than a primary amine. For Ornithine specifically, the bulky side-chain protecting group (e.g., Boc, Alloc, or Dde on the δ -amine) creates a highly congested local environment, exacerbating the steric clash and promoting peptide aggregation on the resin[2].

Q2: Which coupling reagents provide the highest efficiency for N-Me-Orn? A2: Standard carbodiimides (DIC/HOBt) or uronium salts like HBTU are generally insufficient, often leading to incomplete couplings or requiring multiple extended cycles[3].

  • HATU and COMU: These are the gold standards for sterically hindered couplings[1]. They form highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters (or equivalent intermediates) that facilitate coupling through neighboring group participation via the nitrogen atom in the pyridine ring[4].

  • Triphosgene (BTC): For extreme cases—such as coupling an amino acid onto an already N-methylated residue—generating the amino acid chloride in situ using BTC is highly effective, as it creates a much smaller, highly electrophilic activated species[5].

Quantitative Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentActivation TimeStandard Coupling TimeEpimerization RiskRelative Efficiency (N-Me)
HBTU / TBTU 5 min2 - 4 hoursLowPoor
HATU 2 - 5 min1 - 2 hoursLowHigh
COMU 1 - 2 min1 - 2 hoursLowHigh
PyBroP 5 min2 - 4 hoursModerateModerate to High
Triphosgene (BTC) In situ (<1 min)30 - 60 minModerateVery High

Q3: I am observing a truncated peptide missing the N-Me-Orn and the preceding amino acid. What is happening? A3: This is a classic symptom of Diketopiperazine (DKP) formation[6]. When the Fmoc group is removed from the amino acid coupled after the N-Me-Orn, the newly liberated free amine can attack the ester or amide bond of the preceding residue. N-methylation significantly lowers the energy barrier for cis-trans isomerization of the peptide bond[7]. Because DKP formation requires the peptide bond to adopt a "kinked" cis conformation, N-methylated residues dramatically accelerate this intramolecular cyclization, cleaving the dipeptide from the resin[7]. Solution: Minimize the duration the free amine spends in basic conditions. Use a rapid deprotection protocol (e.g., 20% Piperidine with 2% DBU in DMF for short 2x3 minute cycles) and immediately proceed to the next coupling step[8].

Q4: Why is the Fmoc deprotection of N-Me-Orn so sluggish? A4: The bulky N-methyl group and the protected Ornithine side chain sterically shield the Fmoc carbamate from nucleophilic attack by piperidine. If standard deprotection (20% piperidine for 15 mins) leaves residual Fmoc, increase the basicity by adding 1-2% DBU to the piperidine solution, or utilize elevated temperatures (e.g., 75°C in a microwave synthesizer) to overcome the kinetic barrier[8].

Validated Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-N-α-Methyl-L-Ornithine(Boc)-OH using HATU

Self-Validating Mechanism: This protocol uses a high stoichiometric excess and a highly reactive uronium salt to drive the reaction kinetically. The slight under-stoichiometry of HATU relative to the amino acid ensures that no unreacted uronium salt is transferred to the resin, which would otherwise irreversibly cap the free amine as a guanidinium species[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-Orn(Boc)-OH and 3.9 equivalents of HATU in a minimal volume of DMF[3].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Allow the mixture to pre-activate for exactly 2 minutes at room temperature[3].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation: Drain and wash the resin. Perform a Chloranil test (not a Kaiser test, as Kaiser yields false negatives for secondary amines)[9]. A blue color indicates incomplete coupling; if positive, repeat steps 3-5.

Protocol B: Triphosgene (BTC) Mediated Coupling for Refractory Sequences

Self-Validating Mechanism: By converting the Fmoc-amino acid to an acid chloride in situ, the electrophilicity of the carbonyl carbon is maximized, entirely bypassing the steric limitations of bulky active esters (like OBt or OAt). 2,4,6-collidine is utilized as a non-nucleophilic base to neutralize the generated HCl without inducing epimerization[5].

Step-by-Step Methodology:

  • Preparation: Swell the resin in THF/DMF (1:1) and perform standard Fmoc deprotection.

  • Reagent Mixing: In a dry vial under inert atmosphere, dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 1.0 equivalent of Triphosgene (BTC) in dry THF.

  • Activation: Add 10.0 equivalents of 2,4,6-collidine to the mixture. Stir for 1 minute to generate the acid chloride in situ.

  • Coupling: Immediately transfer the solution to the resin. Agitate for 45-60 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash extensively with DMF (5x) and DCM (3x) to remove all chloride salts before proceeding to the next deprotection step.

Sources

Optimization

Technical Support Center: Synthesis of Peptides Containing N-α-Methyl-L-ornithine

Welcome to the technical support center for navigating the complexities of synthesizing peptides containing N-α-Methyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of synthesizing peptides containing N-α-Methyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The introduction of an N-α-methyl group on an ornithine residue presents significant steric challenges but also offers profound benefits for peptide drug candidates, including enhanced metabolic stability and improved membrane permeability.[1][2][3] This resource will equip you with the knowledge to overcome these synthetic hurdles and successfully incorporate this valuable modified amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in incorporating N-α-Methyl-L-ornithine into a peptide sequence?

A1: The core challenge is steric hindrance. The methyl group on the α-nitrogen, combined with the bulk of the amino acid side chain and the incoming activated amino acid, physically obstructs the formation of the peptide bond.[4][5][6] This leads to significantly slower reaction rates, incomplete couplings, and a higher propensity for side reactions compared to the coupling of standard proteinogenic amino acids.

Q2: Why are standard coupling reagents like DCC or DIC/HOBt often ineffective for N-α-Methyl-L-ornithine?

A2: Standard carbodiimide-based coupling reagents (DCC, DIC) are often not reactive enough to overcome the high activation energy barrier imposed by the steric bulk of N-α-methylated amino acids.[5] Their activation mechanism is less potent, resulting in low yields and unreacted starting materials. For these challenging couplings, more powerful activating agents are necessary.[4][5]

Q3: How does N-α-methylation of ornithine affect the final peptide's properties?

A3: N-α-methylation can dramatically alter a peptide's physicochemical and biological properties. Key effects include:

  • Increased Metabolic Stability: The N-methyl group shields the adjacent peptide bond from proteolytic cleavage, enhancing the peptide's half-life in vivo.[1][2][7]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[1][7][8]

  • Conformational Constraints: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation.[1][2][9] This can lead to increased potency and selectivity for its target.[3]

Q4: How can I monitor the completion of a coupling reaction involving an N-α-methylated residue?

A4: The standard ninhydrin (Kaiser) test, which detects primary amines, will not work for the secondary amine of an N-α-methylated residue. The recommended method is the bromophenol blue test .[5][10] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, indicating the need for a second coupling step.[5][10]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Failed Coupling

Symptoms:

  • LC-MS analysis shows a high abundance of the truncated peptide (deletion sequence).

  • The bromophenol blue test remains blue or green after an extended coupling time.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Insufficiently Reactive Coupling Reagent The activation energy for the sterically hindered coupling is too high for standard reagents. Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU , HCTU , or phosphonium salts such as PyAOP or PyBOP are highly recommended.[4][5][11][12] For extremely difficult couplings, the more reactive brominated phosphonium salt, PyBrOP , can be employed.[5][10]
Suboptimal Reaction Conditions Standard coupling times may be insufficient. Solution: Increase the reaction time (e.g., to 4 hours or overnight) and/or perform a double coupling by draining the reaction vessel and adding a fresh solution of activated amino acid.[5][13] Microwave-assisted peptide synthesis can also significantly accelerate and improve the efficiency of these difficult couplings.[5][14]
Peptide Aggregation on Resin The growing peptide chain can aggregate on the solid support, physically blocking the N-terminal amine from reacting. Solution: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF.[5] Adding chaotropic salts can also help disrupt aggregation.
Problem 2: Significant Racemization/Epimerization

Symptoms:

  • HPLC analysis of the crude peptide shows a doublet or broadened peak for the target peptide.

  • Mass spectrometry confirms the presence of a species with the correct mass but a different retention time.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Over-activation of the Carboxylic Acid Prolonged pre-activation times, especially with highly reactive coupling reagents, can increase the risk of forming an oxazolone intermediate, which is prone to racemization. Solution: Keep pre-activation times short (1-5 minutes) before adding the activated amino acid solution to the resin.[5]
Inappropriate Base The choice and amount of base can influence the rate of racemization. Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] For particularly sensitive amino acids, a weaker base like N-methylmorpholine (NMM) may be beneficial.[4]
Problem 3: Side Chain Reactions and Protecting Group Issues

Symptoms:

  • Unexpected byproducts are observed in the crude peptide analysis.

  • Difficulty in selectively modifying the ornithine side chain.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Incorrect Choice of Side-Chain Protection The protecting group on the δ-amino group of ornithine must be stable to the conditions used for N-α-Fmoc deprotection and coupling, yet be removable under specific conditions (orthogonal). Solution: Select an appropriate orthogonal protecting group based on your synthetic strategy. Common choices for Fmoc-based SPPS include: Boc (acid-labile), ivDde (hydrazine-labile), and Mmt (mildly acid-labile).[15][16][17]
Guanidinylation of the N-terminus Uronium/aminium coupling reagents like HATU or HBTU can react with the N-terminal amine to form a guanidinium group, which terminates the peptide chain.[5] Solution: Avoid using a large excess of the coupling reagent and base. Pre-activating the amino acid in a separate vessel before adding it to the resin can also minimize this side reaction.[5][18]

Visualizing the Workflow

The following diagram illustrates a typical decision-making and troubleshooting workflow when encountering a difficult coupling with N-α-Methyl-L-ornithine.

G cluster_0 Coupling N-α-Methyl-L-Ornithine cluster_1 Troubleshooting Path Start Start Coupling Monitor Monitor with Bromophenol Blue Test Start->Monitor Incomplete Test is Blue/Green (Incomplete Coupling) Monitor->Incomplete Negative Complete Test is Yellow (Coupling Complete) Monitor->Complete Positive Recouple Perform Double Coupling (Fresh Reagents) Incomplete->Recouple First Action UpgradeReagent Switch to Stronger Coupling Reagent (e.g., PyBrOP) Incomplete->UpgradeReagent If still fails Microwave Use Microwave Assistance Incomplete->Microwave Alternative Recouple->Monitor Re-evaluate UpgradeReagent->Monitor Re-evaluate Microwave->Monitor Re-evaluate Continue Continue to Next Cycle Complete->Continue

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-AA-OH to an N-α-Methylated N-Terminus

This protocol is designed to achieve efficient coupling to the sterically hindered secondary amine of a resin-bound N-α-methylated amino acid.[5][10]

Materials:

  • Peptide-resin with a free N-α-methylated N-terminal amine

  • Fmoc-amino acid (4 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)[5][13]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[5][10]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade[5]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Amino Acid Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and mix for 1-5 minutes at room temperature.[5][10]

  • Coupling: Drain the solvent from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for at least 2 hours. For difficult sequences, this time can be extended up to 12 hours.[13]

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and methanol, and perform the bromophenol blue test.[10]

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel, wash the resin with DMF, and repeat steps 2-5.

  • Washing: Once the coupling is complete (yellow test result), drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: On-Resin N-α-Methylation using the o-NBS Method

This protocol provides an alternative to using pre-synthesized Fmoc-N-α-methyl-amino acids by methylating a primary amine directly on the solid support.[5][19]

Materials:

  • Peptide-resin with a free N-terminal primary amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • Collidine or 2,4,6-trimethylpyridine (10 equivalents)

  • Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI) (10 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents)

  • 2-Mercaptoethanol (10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation (Protection): Treat the peptide-resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 2 hours to protect the primary amine as a sulfonamide.[2]

  • Methylation: Wash the resin with DMF. Treat the sulfonated peptide-resin with MeOTs (10 eq.) and DBU (5 eq.) in DMF. Agitate for 30 minutes. Repeat this step.

  • Desulfonylation (Deprotection): Wash the resin with DMF. Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF (2 x 15 minutes).[2]

  • Washing: Thoroughly wash the resin with DMF and DCM. The resin now has a free N-α-methylated amine, ready for the next coupling step (using Protocol 1).

G Start Resin with Primary Amine (H₂N-Peptide) Sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Protect Methylation 2. Methylation (MeOTs, DBU) Sulfonylation->Methylation Add Methyl Group Desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation Deprotect End Resin with Secondary Amine (CH₃-HN-Peptide) Desulfonylation->End

Caption: Key steps in the on-resin N-methylation process.

References

  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved March 11, 2026, from [Link]

  • Chatterjee, J., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Retrieved March 11, 2026, from [Link]

  • Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Topics in Medicinal Chemistry. Retrieved March 11, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 11, 2026, from [Link]

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved March 11, 2026, from [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved March 11, 2026, from [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Bayryamov, S. G., Vassilev, N. G., & Petkov, D. D. (2010). The Two Pathways for Effective Orthogonal Protection of L-Ornithine, for Amino Acylation of 5'-O-Pivaloyl Nucleosides, Describe the General and Important Role for the Successful Imitation, During the Synthesis of the Model Substrates for the Ribosomal Mimic Reaction. Protein and Peptide Letters. Retrieved March 11, 2026, from [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). (n.d.). MDPI. Retrieved March 11, 2026, from [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023, August 11). IntechOpen. Retrieved March 11, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab. Retrieved March 11, 2026, from [Link]

  • Biron, E., et al. (2021). Synthesis of N-methylated cyclic peptides. Nature Protocols. Retrieved March 11, 2026, from [Link]

  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Chatterjee, J., & Kessler, H. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology. Retrieved March 11, 2026, from [Link]

  • Ueda, H., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Angewandte Chemie International Edition. Retrieved March 11, 2026, from [Link]

  • van der Velden, N. S., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved March 11, 2026, from [Link]

  • Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology. Retrieved March 11, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. Retrieved March 11, 2026, from [Link]

  • Tharp, J. M., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Preventing racemization of N-alpha-Methyl-L-ornithine during coupling

Welcome to the Peptide Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals facing challenges with sterically hindered, non-natural amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals facing challenges with sterically hindered, non-natural amino acids.

Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for managing the coupling of N-α-Methyl-L-ornithine , a building block notorious for sluggish kinetics and a high propensity for racemization (epimerization).

Mechanistic Overview: The Causality of Racemization

Incorporating N-α-Methyl-L-ornithine into a peptide backbone presents a dual challenge: steric hindrance and configurational instability .

When activating the carboxyl group of an N-methylated amino acid, the bulky N-α-methyl group—coupled with the necessary side-chain protecting group (e.g., Boc or 2-Cl-Z)—severely restricts the approach of the incoming amine nucleophile. This steric clash reduces the acylation rate by a factor of 10 to 100 compared to primary amino acids[1].

Because the coupling is kinetically slow, the highly reactive activated ester intermediate persists in the reaction mixture for a prolonged period. In the presence of standard tertiary bases (like DIPEA or TEA), this prolonged lifespan allows the base to abstract the relatively acidic α-proton, forming an enolate intermediate[2][3]. Subsequent non-stereoselective re-protonation results in the formation of the D-enantiomer, leading to a diastereomeric peptide mixture that is notoriously difficult to separate.

To achieve a successful, stereopure coupling, the experimental design must simultaneously accelerate the coupling rate and suppress α-proton abstraction .

Mechanism A Fmoc-N-α-Me-Orn(Boc)-OH + Coupling Reagent B Activated Ester (e.g., OAt / Oxyma) A->B Activation C Fast Coupling (Amine Nucleophile) B->C HATU/COMU Optimal Base E Slow Coupling / Excess Base (Steric Hindrance) B->E Weak Activation DIPEA Excess D Desired L-Peptide (Retention of Chirality) C->D F Direct α-Proton Abstraction (Enolate Formation) E->F G Racemized D/L-Peptide F->G Epimerization

Mechanistic pathways of N-α-Methyl-L-ornithine activation: Fast coupling vs. base-catalyzed racemization.

Troubleshooting FAQs

Q1: I am using standard DIC/HOBt for my Fmoc-SPPS. Why am I seeing up to 30% epimerization when coupling Fmoc-N-α-Me-Orn(Boc)-OH? A: DIC/HOBt generates an OBt ester that is insufficiently reactive for sterically hindered N-methyl amino acids. The slow reaction rate means the activated amino acid remains exposed to the basic environment for too long. You must switch to highly efficient onium salt coupling reagents like HATU or COMU, which utilize HOAt or OxymaPure to form highly reactive, configurationally stable intermediates[2][4].

Q2: I switched to HATU, but I am still observing 5-10% of the D-isomer. What is going wrong? A: The issue is likely your base and your pre-activation time. If you pre-activate HATU and DIPEA for several minutes before adding them to the resin, the activated ester begins racemizing before it even encounters the nucleophile. Pre-activation times must be kept to an absolute minimum (< 1 minute)[4]. Furthermore, DIPEA is a relatively strong base. Replacing DIPEA with a weaker, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) significantly reduces direct α-proton abstraction while still facilitating the coupling[2][5].

Q3: Are there alternative coupling reagents specifically suited for N-methyl to N-methyl couplings? A: Yes. If you are coupling N-α-Me-Orn onto another N-methylated amino acid, the steric hindrance is compounded. In these extreme cases, PyAOP—a phosphonium salt derivative of HOAt—is highly recommended. Unlike uronium/aminium salts (HATU/HBTU), PyAOP does not cap unreacted amines with guanidinium byproducts, allowing for longer reaction times or double-coupling strategies without terminating the peptide chain[2].

Q4: How can I definitively verify that my coupling protocol has suppressed racemization? A: Relying solely on standard reverse-phase LC-MS is insufficient, as diastereomers often co-elute. Your protocol must be self-validating. After cleavage, perform a chiral analysis using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent derivatizes the hydrolyzed amino acids, allowing distinct chromatographic separation of the L- and D-enantiomers via standard HPLC, definitively quantifying your epimerization levels[3].

Quantitative Data: Impact of Coupling Conditions

The following table synthesizes the expected coupling efficiency and epimerization risks based on the selection of reagents and bases during N-methyl amino acid couplings.

Coupling ReagentAdditiveBase SelectionPre-activation TimeRelative Coupling RateExpected Epimerization (%)
DIC HOBtDIPEA5 minSlow15.0 - 30.0%
HBTU HOBtDIPEA5 minModerate5.0 - 15.0%
HATU HOAtDIPEA< 1 minFast2.0 - 5.0%
COMU OxymaPuresym-Collidine< 1 minVery Fast< 1.0%
PyAOP HOAtsym-CollidineIn situ (0 min)Fast< 1.0%

Standard Operating Procedure (SOP)

Low-Racemization Coupling of Fmoc-N-α-Me-Orn(Boc)-OH

This protocol utilizes COMU and sym-collidine to maximize coupling kinetics while maintaining a mild basic environment to preserve stereochemical integrity.

Step 1: Resin Preparation

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

Step 2: Reagent Preparation (Strictly controlled)

  • Weigh 0.4 mmol (4 equivalents) of Fmoc-N-α-Me-Orn(Boc)-OH and 0.4 mmol (4 equivalents) of COMU.

  • Dissolve the dry powders in a minimal volume of cold DMF (approx. 1.5 mL) and chill in an ice bath to 0°C. Do not add the base yet.

Step 3: In Situ Pre-activation & Coupling

  • Add 0.8 mmol (8 equivalents) of sym-collidine to the chilled amino acid/COMU solution.

  • Critical Timing: Vortex the mixture for exactly 30 seconds (pre-activation time must be < 1 minute).

  • Immediately transfer the activated solution to the resin.

  • Allow the coupling reaction to proceed at room temperature for 1.5 to 2 hours under gentle agitation.

Step 4: Cleavage and Self-Validation

  • Wash the resin with DMF, then DCM, and dry under a vacuum.

  • Cleave the peptide using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Validation: Hydrolyze a small aliquot of the peptide (6M HCl, 110°C, 24h) and derivatize with Marfey’s reagent. Analyze via HPLC to confirm the D-isomer is <1%[3].

Workflow S1 1. Resin Swelling & Deprotection (DMF / 20% Piperidine) S2 2. Reagent Preparation (Fmoc-N-Me-Orn(Boc)-OH + COMU) S1->S2 S3 3. In Situ Pre-activation (Add sym-Collidine, < 1 min) S2->S3 S4 4. Coupling Reaction (1.5 - 2 hours, monitor via LC-MS) S3->S4 S5 5. Cleavage & Global Deprotection (TFA/Scavengers) S4->S5 S6 6. Chiral Validation (Marfey's Reagent + HPLC) S5->S6

Step-by-step experimental workflow for the racemization-free coupling of N-methylated amino acids.

References

  • [5] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Available at:[Link]

  • [3] Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]

Sources

Optimization

Minimizing side reactions during deprotection of N-methylated ornithine

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in solid-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): managing the severe steric hindrance and hyper-reactivity associated with N-methylated ornithine (N-Me-Orn).

This guide bypasses generic advice to focus on the mechanistic causality of side reactions, providing you with self-validating protocols to ensure high-yield elongation.

Section 1: Mechanistic Causes of Side Reactions (FAQ)

Q1: Why does my peptide yield plummet specifically after deprotecting N-methylated ornithine? A: The primary culprit is Diketopiperazine (DKP) formation . N-methylation fundamentally alters the conformational dynamics of the peptide backbone. The secondary amine of an N-methylated residue strongly favors a cis-amide bond configuration[1]. When N-Me-Orn is located at the second or third position from the C-terminus, the free N-methyl amine liberated during Fmoc deprotection is perfectly positioned to nucleophilically attack the C-terminal ester linkage anchoring the peptide to the resin. This intramolecular aminolysis forms a highly stable six-membered DKP ring, irreversibly cleaving the truncated peptide from the solid support and destroying your yield[2].

Q2: How does the ornithine side chain complicate this further? A: Ornithine contains a highly reactive δ -amino group. If the side-chain protecting group (typically Boc) is prematurely compromised by prolonged exposure to harsh conditions, the δ -amine can attack activated carbonyls during subsequent coupling steps, leading to δ -lactamization [3]. The steric bulk of the N-methyl group on the α -amine slows down standard coupling, which inadvertently extends the reaction time and increases the probability of these side-chain lactamization events.

DKP_Mechanism Start Fmoc-N(Me)Orn-Aa1-Resin Deprotect Fmoc Deprotection (Base Treatment) Start->Deprotect FreeAmine Free N(Me)Amine Intermediate Deprotect->FreeAmine DKP Intramolecular Attack (DKP Formation) FreeAmine->DKP Prolonged Base Exposure Coupling Rapid Coupling of Aa3 (Optimized Protocol) FreeAmine->Coupling Minimized Base Exposure Truncated Truncated DKP + Cleaved Resin (Yield Loss) DKP->Truncated Success Target Peptide Elongation Coupling->Success

Caption: Logical pathways of free N-methyl amines: DKP formation vs. successful chain elongation.

Section 2: Optimizing Deprotection Protocols (FAQ)

Q3: Standard 20% piperidine in DMF is causing DKP. What is the mechanistic alternative? A: You must abandon standard piperidine protocols for this specific step. DKP formation is an entropy-favored reaction that competes directly with your next coupling step. The longer the free amine sits in a basic environment, the more DKP forms.

The scientifically validated solution is switching to a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) [4].

  • Causality: DBU is a stronger, non-nucleophilic base that dramatically accelerates the β -elimination of the Fmoc group. Piperazine acts as a highly efficient scavenger for the resulting dibenzofulvene (DBF) intermediate[5]. This synergistic cocktail allows you to reduce the deprotection time to mere minutes, effectively closing the temporal window for DKP cyclization.

Q4: Why are N-methylated ornithine peptides so valuable despite these synthesis headaches? A: N-methylation is a powerful tool in drug development. It increases proteolytic stability, enhances membrane permeability, and restricts the peptide's conformation. For GPCR-targeting peptides, this conformational restriction can lock the peptide into a specific bioactive geometry, drastically increasing its potency as an agonist or antagonist[6].

GPCR_Signaling Ligand N-Me-Orn Peptide Agonist Receptor GPCR Activation Ligand->Receptor High Affinity Binding GProtein G-alpha Subunit Dissociation Receptor->GProtein Effector Adenylyl Cyclase / PLC GProtein->Effector SecondMsgr cAMP / IP3 + DAG Effector->SecondMsgr Response Intracellular Cellular Response SecondMsgr->Response

Caption: GPCR signaling cascade activated by a conformationally constrained N-Me-Orn peptide.

Section 3: Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic suppression of DKP formation using various deprotection reagents. The data clearly dictates the necessity of the DBU/Piperazine system for secondary amines[4].

Deprotection CocktailSolventReaction TimeDKP Formation (%)Fmoc Removal Efficiency
20% PiperidineDMF2 x 10 min~13.8%High
5% PiperidineDMF2 x 10 min~12.2%Moderate
5% PiperazineDMF or NMP2 x 10 min< 4.0%Moderate
2% DBU + 5% Piperazine NMP 2 x 5 min < 3.6% High (Accelerated)

Section 4: Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on rapid kinetics to outcompete side reactions and includes built-in analytical checkpoints.

Objective: Safely deprotect Fmoc-N(Me)Orn(Boc)-OH and couple the subsequent amino acid without triggering DKP or δ -lactamization.

Step 1: Resin Solvation

  • Action: Swell the peptidyl-resin in NMP for 1 hour.

  • Causality: NMP is superior to DMF for disrupting interchain aggregation, which is critical when dealing with the hydrophobic bulk of N-methylated residues.

Step 2: Accelerated Fmoc Deprotection (The Critical Window)

  • Action: Treat the resin with a freshly prepared solution of 2% DBU and 5% piperazine in NMP for exactly 2 x 5 minutes .

  • Causality: DBU forces rapid Fmoc cleavage. Limiting the exposure to 5-minute intervals prevents the newly freed N-methyl amine from folding back to attack the C-terminal ester[4].

  • Self-Validation Checkpoint: Monitor the UV/Vis absorbance of the deprotection effluent at 301 nm. A sharp, immediate peak confirms complete DBF-piperazine adduct formation, validating that the shortened 5-minute timeframe was sufficient.

Step 3: Rapid Quenching and Washing

  • Action: Drain the reaction vessel immediately and wash rapidly with NMP (5 x 1 minute) and DCM (3 x 1 minute). Do not leave the resin sitting in the solvent.

Step 4: Immediate Acylation (Coupling)

  • Action: Immediately add a pre-activated solution of the next amino acid (3 eq. Fmoc-AA-OH, 2.9 eq. HATU, 6 eq. DIPEA in DMF).

  • Causality: HATU is mandatory here; standard carbodiimides (DIC) or weaker uronium salts (HBTU) lack the reactivity required to acylate a sterically hindered secondary amine. Rapid acylation permanently quenches the free amine, entirely eliminating the DKP threat[2].

  • Self-Validation Checkpoint: Perform a micro-cleavage of a 1 mg resin aliquot (95% TFA, 2.5% TIS, 2.5% H2O for 1 hour). Analyze via LC-MS. The absence of a mass shift corresponding to the loss of the C-terminal dipeptide confirms the successful suppression of DKP.

Experimental_Workflow Swell 1. Swell Resin (NMP, 1h) CoupleMeOrn 2. Couple Fmoc-N(Me)Orn (HATU/DIPEA, 2h) Swell->CoupleMeOrn Wash1 3. Wash Resin (DMF/DCM) CoupleMeOrn->Wash1 FastDeprotect 4. Rapid Deprotection (2% DBU / 5% Piperazine, 2x5m) Wash1->FastDeprotect ImmediateCouple 5. Immediate Coupling (Next AA to quench amine) FastDeprotect->ImmediateCouple

Caption: Step-by-step workflow for the safe incorporation and deprotection of N-methylated ornithine.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry.[Link]

  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CS Bio China.[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health (PMC).[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

Bioavailability Comparison Guide: Methylated vs. Non-Methylated Amino Acids in Peptide Therapeutics

As a Senior Application Scientist in drug development, I frequently encounter the "peptide bottleneck": native peptides possess exquisite target affinity and selectivity but suffer from rapid proteolytic degradation and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the "peptide bottleneck": native peptides possess exquisite target affinity and selectivity but suffer from rapid proteolytic degradation and negligible membrane permeability. This typically results in an oral bioavailability of less than 1%. To circumvent this, backbone N-methylation has emerged as a cornerstone of rational peptidomimetic design.

This guide provides an objective, data-driven comparison of N-methylated versus non-methylated amino acids, detailing the mechanistic causality behind their pharmacokinetic differences and outlining the self-validating protocols used to quantify these metrics.

The Mechanistic Causality of N-Methylation

Why does the simple addition of a methyl group to an amide nitrogen drastically alter a peptide's pharmacokinetic profile? The causality is rooted in three fundamental physicochemical shifts:

  • Desolvation Penalty Reduction : Non-methylated peptide bonds act as strong hydrogen-bond donors. To passively diffuse across a lipophilic cell membrane (e.g., the intestinal epithelium), these bonds must be desolvated—a thermodynamically unfavorable process. 1, significantly lowering the desolvation energy and increasing lipophilicity, which facilitates transcellular diffusion[1].

  • Proteolytic Shielding : Proteases require specific spatial recognition of the peptide backbone to initiate hydrolysis. 2 at the scissile bond, physically blocking the enzyme's active site and dramatically increasing the in vivo half-life[2].

  • Conformational Preorganization : N-methylation alters the cis/trans isomerization equilibrium of the peptide bond. 3, N-methylation can stabilize specific secondary structures (like β -turns) that bury remaining polar groups internally, further enhancing membrane permeability[3].

MechanisticPathway Start N-Methylation of Amino Acids/Peptides Mech1 Steric Hindrance at Amide Bond Start->Mech1 Mech2 Elimination of H-Bond Donors Start->Mech2 Mech3 Induction of cis-Peptide Bonds Start->Mech3 Result1 Resistance to Proteolytic Cleavage Mech1->Result1 Result2 Decreased Desolvation Penalty (Lipophilicity) Mech2->Result2 Result3 Conformational Preorganization Mech3->Result3 Outcome1 Increased In Vivo Half-Life Result1->Outcome1 Outcome2 Enhanced Intestinal Permeability (Caco-2) Result2->Outcome2 Result3->Outcome2 Final Improved Oral Bioavailability (%F) Outcome1->Final Outcome2->Final

Mechanistic pathways by which N-methylation enhances peptide oral bioavailability.

Quantitative Performance Comparison

The impact of N-methylation is best illustrated through direct comparative data. Table 1 summarizes the performance of native scaffolds versus their rationally N-methylated counterparts, highlighting the leap from negligible to therapeutically viable bioavailability.

Table 1: Pharmacokinetic Comparison of Native vs. N-Methylated Peptides

Peptide ScaffoldModification StatusCaco-2 Permeability ( Papp​ )Oral Bioavailability (%F)Key Mechanistic Outcome
Leucine-rich Cyclic Peptide (1) [1]Non-methylated 1×10−6 cm/s< 1%Highly solvated, poor membrane crossing
Leucine-rich Cyclic Peptide (15) [1]N-methylated 21×10−6 cm/s33%Capped exposed amides, increased lipophilicity
Veber-Hirschmann Somatostatin Analog [4]Non-methylatedPoor< 1%Rapid proteolytic degradation
Veber-Hirschmann Analog (c(-PFwKTF-)) [5]Tri-N-methylatedHigh10%Steric shielding, induced cis-peptide bond
Poly-Ala Cyclic Hexapeptide [6]Non-methylated <1×10−6 cm/sN/AHigh H-bond desolvation penalty
Poly-Ala Cyclic Hexapeptide [6]Multiple N-methylated >10×10−6 cm/sN/AFacilitated diffusion via conformational preorganization

Self-Validating Experimental Protocols

To objectively measure these parameters, we rely on rigorous in vitro assays. A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Caco-2 Cell Permeability Assay (Transcellular Transport)

Causality : Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate into polarized enterocyte-like monolayers with tight junctions and apical brush borders, mimicking the human intestinal barrier. Self-Validation : We integrate Transepithelial Electrical Resistance (TEER) and a paracellular fluorescent marker (Lucifer Yellow) to ensure that detected permeability is strictly transcellular, and not an artifact of a ruptured monolayer.

Step-by-Step Methodology :

  • Cell Seeding & Differentiation : Seed Caco-2 cells ( 1×105 cells/cm 2 ) on polycarbonate Transwell inserts. Culture for 21 days. Reasoning: This extended timeline is critical for the complete formation of tight junctions and the expression of active efflux transporters (e.g., P-gp).

  • Validation Check 1 (TEER) : Measure TEER using a voltohmmeter. Only proceed if TEER > 250 Ω⋅cm2 , confirming baseline monolayer integrity.

  • Dosing : Prepare the test peptide (methylated or non-methylated) at 10 μ M in HBSS buffer (pH 7.4) containing 100 μ M Lucifer Yellow. Apply to the apical chamber.

  • Incubation & Sampling : Incubate at 37°C. Take 50 μ L aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Validation Check 2 (Paracellular Leakage) : Measure Lucifer Yellow fluorescence in the basolateral samples. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, discard the data—the monolayer was compromised during the assay.

  • Quantification : Quantify the transported peptide via LC-MS/MS and calculate Papp​ (cm/s).

Caco2Workflow Step1 Seed Caco-2 Cells (Transwell Polycarbonate) Step2 Culture 21 Days (Enterocyte Differentiation) Step1->Step2 Validation1 Self-Validation 1: TEER > 250 Ω·cm² Step2->Validation1 Step3 Dose Apical Chamber (Peptide + Lucifer Yellow) Validation1->Step3 Step4 Incubate 2h at 37°C (Sample Basolateral) Step3->Step4 Validation2 Self-Validation 2: Lucifer Yellow Papp < 10⁻⁶ Step4->Validation2 Step5 LC-MS/MS Quantification Validation2->Step5 Step6 Calculate Papp (Apparent Permeability) Step5->Step6

Self-validating Caco-2 permeability assay workflow for evaluating N-methylated peptides.

Protocol 2: Serum Proteolytic Stability Assay

Causality : Native peptides are rapidly cleaved by exopeptidases and endopeptidases in the blood. This assay quantifies the extended half-life ( t1/2​ ) conferred by N-methylation. Self-Validation : The assay must include a known unstable reference (e.g., native somatostatin) to confirm the serum batch has active proteases, and a stable heavy-isotope internal standard for LC-MS/MS normalization.

Step-by-Step Methodology :

  • Matrix Preparation : Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C.

  • Initiation : Spike the test peptide into the serum to a final concentration of 5 μ M.

  • Kinetic Sampling : Extract 50 μ L aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching : Immediately quench the enzymatic reaction by adding 150 μ L of ice-cold acetonitrile containing a heavy-isotope labeled internal standard. Reasoning: Acetonitrile rapidly precipitates serum proteins, halting degradation and preparing the sample for mass spectrometry.

  • Centrifugation & Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing : Plot the natural log of the remaining peptide peak area ratio versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which t1/2​ is calculated ( t1/2​=0.693/k ).

References

  • Source: pnas.
  • Source: researchgate.
  • Title: N-methylation of peptides: a new perspective in medicinal chemistry.
  • Source: nih.
  • Title: cis-Peptide Bonds: A Key for Intestinal Permeability of Peptides?
  • Source: researchgate.

Sources

Comparative

Comprehensive Guide to Purity Validation of N-α-Methyl-L-ornithine: Elemental Analysis vs. Orthogonal Methods

As a Senior Application Scientist in early-stage drug development, I approach compound purity not merely as a chromatographic peak area, but as a holistic mass balance. When validating non-canonical amino acids like N-α-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I approach compound purity not merely as a chromatographic peak area, but as a holistic mass balance. When validating non-canonical amino acids like N-α-Methyl-L-ornithine , relying solely on standard High-Performance Liquid Chromatography (HPLC) creates a fundamental analytical blind spot.

Because this molecule lacks a robust aromatic chromophore, standard UV detection is highly susceptible to solvent noise and baseline drift. More critically, chromatographic purity does not equate to the actual active pharmaceutical ingredient content. As highlighted in1, the Net Peptide Content (NPC) is heavily influenced by invisible inorganic salts and moisture[1]. To establish true chemical integrity, we must employ a self-validating system using Elemental Analysis (CHNS) and Quantitative NMR (qNMR) .

The Core Analytical Challenge

N-α-Methyl-L-ornithine is typically synthesized and handled as a hydrochloride salt to ensure stability, yielding the formula C₆H₁₅ClN₂O₂ with a theoretical molar mass of 182.65 g/mol [2].

If a batch absorbs atmospheric moisture (hygroscopicity) or contains excess HCl from the crystallization process, an HPLC-UV assay will still report "99% purity" because water and chloride ions are invisible to the UV detector. This results in significant dosing errors during in vitro or in vivo biological assays. Elemental analysis solves this by providing precise, matrix-independent mass fractions of carbon, hydrogen, and nitrogen[3].

Comparative Analysis of Purity Validation Methods

To objectively evaluate the best approach for this compound, we must compare the three primary analytical pillars:

Analytical MethodOperating PrinciplePrimary StrengthCritical LimitationDetects Salts / Moisture?
Elemental Analysis (CHNS) Dynamic flash combustion & TCD quantificationAbsolute mass fraction of C, H, N; highly reproducible.Cannot distinguish between structural isomers.Yes (Identified via mass balance deviation).
HPLC-UV / CAD Chromatographic separation via stationary/mobile phaseExcellent for detecting structurally similar organic impurities.Blind to inorganic salts; requires derivatization for UV.No .
1H-qNMR Nuclear magnetic resonance with an internal standardAbsolute quantitation & structural confirmation in one run.Lower sensitivity (LOD ~0.1%); requires expensive standards.Yes (Captures all protonated species and water).

Table 1: Methodological comparison for amino acid purity validation. qNMR serves as a nearly universal detection method that captures analytes escaping chromatography[4].

Mechanistic Workflow of Orthogonal Validation

To ensure foolproof batch release, we utilize a multi-tiered workflow. HPLC handles organic impurity profiling, qNMR provides absolute assay values, and Elemental Analysis confirms the exact salt stoichiometry and moisture content.

PurityWorkflow Start N-α-Methyl-L-ornithine Batch Sample HPLC HPLC-CAD (Organic Impurities) Start->HPLC qNMR 1H-qNMR (Absolute Assay) Start->qNMR EA Elemental Analysis (Mass Balance) Start->EA Decision Orthogonal Validation Passes Specs? HPLC->Decision qNMR->Decision EA->Decision Release Batch Release Decision->Release Yes Reject Repurification Decision->Reject No

Caption: Orthogonal purity validation workflow for N-alpha-Methyl-L-ornithine.

The Superiority of CHNS Elemental Analysis

In pharmaceutical quality control, CHNS analysis is critical for determining the chemical integrity of active ingredients, utilizing dynamic flash combustion to yield highly reproducible data[5].

The causality behind its accuracy lies in the Pregl-Dumas method . When the sample is dropped into a 1000°C furnace in a tin capsule, an exothermic flash oxidation occurs (reaching ~1800°C). This completely destroys the organic matrix, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to NOₓ. The gases are then reduced (NOₓ to N₂) and separated via gas chromatography before Thermal Conductivity Detection (TCD).

CHNSMechanism Sample Sample + O2 (Tin Capsule) Combustion Combustion (~1000°C) Sample->Combustion Gases Gases (CO2, H2O, NOx) Combustion->Gases Reduction Reduction (Cu, ~600°C) Gases->Reduction AnalyteGases N2, CO2, H2O Reduction->AnalyteGases GC GC Separation AnalyteGases->GC TCD TCD Detection GC->TCD

Caption: Mechanistic pathway of CHNS elemental analysis by dynamic flash combustion.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed with internal calibration checks.

Protocol A: CHNS Elemental Analysis
  • Instrument Calibration: Calibrate the CHNS analyzer using a high-purity micro-analytical standard (e.g., Sulfanilamide or Acetanilide). Run at least three blanks (empty tin capsules) to establish the baseline.

  • Sample Preparation: Using a microbalance (1 µg resolution), accurately weigh 2.000 to 3.000 mg of the N-α-Methyl-L-ornithine hydrochloride sample into a tin capsule. Fold and seal the capsule tightly to exclude atmospheric air.

  • Combustion & Detection: Introduce the sample into the autosampler. The instrument will dynamically combust the sample in an oxygen-rich environment.

  • Data Processing: The TCD will output the mass percentages of C, H, and N. Compare these against the theoretical values calculated from the empirical formula.

Protocol B: 1H-qNMR Orthogonal Validation
  • Standard Selection: Select Maleic acid as an internal standard (IS). Its singlet at ~6.26 ppm does not interfere with the N-methyl singlet (~2.6 ppm) or the ornithine side-chain multiplets of the analyte.

  • Sample Preparation: Accurately co-weigh ~10.0 mg of N-α-Methyl-L-ornithine and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of D₂O.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum using a 90° pulse. Crucial Step: Set the relaxation delay (D1) to at least 60 seconds (≥ 5 × T₁) to ensure complete longitudinal relaxation of all protons, preventing integration bias.

  • Quantification: Calculate absolute purity using the fundamental qNMR equation, factoring in the integral area, number of protons, and exact weights of both the analyte and the standard.

Quantitative Data Interpretation

How do we interpret the results? Below is a simulated dataset demonstrating how Elemental Analysis identifies batch failures that HPLC would miss.

Target Analyte: N-α-Methyl-L-ornithine hydrochloride (C₆H₁₅ClN₂O₂) Theoretical Mass Fractions: C: 39.46%, H: 8.28%, N: 15.34%

ElementTheoretical Mass (%)Batch A (Observed)Batch B (Observed)Diagnostic Conclusion
Carbon (C) 39.46%39.42%36.10%Batch B shows a proportional drop across all elements.
Hydrogen (H) 8.28%8.31%8.90%The elevated Hydrogen relative to Carbon in Batch B...
Nitrogen (N) 15.34%15.30%14.05%...strongly indicates heavy moisture absorption (H₂O).
Status - PASS FAIL Batch B requires lyophilization/desiccation before use.

Table 2: CHNS Elemental Analysis Data Interpretation. Batch B would likely pass an HPLC-UV assay (as water is invisible), but EA correctly flags the compromised Net Peptide Content.

References

  • Elementar. "Elemental analysis: operation & applications." Available at: 3

  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." Available at: 5

  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Available at: 4

  • Bachem. "Quality Control of Amino Acids & Peptides: A Guide." Available at:1

  • PubChem. "N-alpha-Methyl-L-ornithine hydrochloride | C6H15ClN2O2." Available at: 2

Sources

Validation

The Causality Behind Optical Rotation Shifts in N-Methylation

Optical Rotation Standards for N-alpha-Methyl-L-ornithine HCl: A Comparative Guide for Peptide Engineering In the landscape of modern peptide-based drug discovery, the strategic modification of amino acid residues is par...

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Standards for N-alpha-Methyl-L-ornithine HCl: A Comparative Guide for Peptide Engineering

In the landscape of modern peptide-based drug discovery, the strategic modification of amino acid residues is paramount to enhancing therapeutic potential. Among these modifications, the incorporation of non-canonical amino acids like N-alpha-Methyl-L-ornithine hydrochloride (N-Me-Orn-OH·HCl) has emerged as a powerful tool for researchers. By restricting rotation around the peptide bond and altering hydrogen-bonding capabilities, N-methylation significantly improves proteolytic stability and membrane permeability[1].

However, the synthesis and integration of N-methylated amino acids require rigorous quality control, primarily because the N-methylation process is susceptible to epimerization[2]. Establishing precise optical rotation standards is the most reliable first-line method for validating the chiral integrity of these building blocks before they are committed to expensive solid-phase peptide synthesis (SPPS) workflows.

This guide objectively compares the optical rotation standards of N-alpha-Methyl-L-ornithine HCl against its non-methylated counterparts and provides a self-validating protocol for accurate polarimetric analysis.

Optical rotation is not merely a quality control metric; it is a direct physical manifestation of a molecule's three-dimensional electronic environment. When standard L-ornithine is N-methylated at the alpha-amine, the specific rotation shifts significantly (from approximately +24° to +27°). As an Application Scientist, it is critical to understand the causality behind this shift:

  • Steric and Conformational Constraints: The introduction of the bulky methyl group on the alpha-nitrogen restricts the conformational freedom of the molecule. This steric hindrance forces the molecule into a more rigid spatial arrangement, altering how the chiral center interacts with plane-polarized light[1].

  • Solvation Shell Dynamics: Optical rotation is highly dependent on the solvent. In a 1 M HCl solution, the basic side-chain amine and the alpha-amine are protonated. A primary amine (in standard L-ornithine) can donate three hydrogen bonds, whereas a secondary amine (in N-Me-Orn) can only donate two. This fundamental change alters the hydration shell surrounding the chiral center, directly impacting the refractive index and the resulting angle of rotation.

  • Inductive Effects: The electron-donating nature of the methyl group subtly changes the electron density around the alpha-carbon, modifying its polarizability.

Comparative Optical Rotation Data

To accurately assess the quality of N-alpha-Methyl-L-ornithine HCl, it must be benchmarked against alternative ornithine derivatives. The table below synthesizes the quantitative optical rotation standards required for pharmaceutical-grade verification.

CompoundCAS NumberSpecific Rotation [α]D​ Standard Test ConditionsKey Application / Characteristic
N-alpha-Methyl-L-ornithine HCl 37148-99-5+27.0 ± 1.0° c = 1, 1 M HCl, 20°C/25°CEnhanced GPCR binding; high proteolytic stability[3].
L-Ornithine HCl (Non-methylated)3184-13-2+23.0° to +25.0° c = 4, 6 N HCl, 20°C/25°CStandard urea cycle intermediate; baseline for comparison[4][5].
Boc-Orn(2-Cl-Z)-OH (Protected)118554-00-0+2.8 ± 0.5° c = 1, Acetic Acid, 20°COrthogonally protected building block for direct SPPS use[6].

Data Interpretation: A specific rotation falling below +26.0° for N-Me-Orn-OH·HCl strongly indicates either incomplete methylation during synthesis or partial racemization/epimerization (presence of the D-enantiomer), rendering the batch unsuitable for high-fidelity peptide engineering[2][7].

Self-Validating Experimental Protocol for Polarimetry

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks to eliminate systemic errors related to concentration, temperature, and instrument calibration.

Equipment Required: Digital polarimeter (e.g., Jasco P-2000) equipped with a sodium lamp (589 nm) and a Peltier temperature controller[8].

Step-by-Step Methodology:

  • System Calibration (Validation Step 1): Zero the polarimeter using a 1 dm (100 mm) observation tube filled with the exact batch of 1 M HCl used for sample dissolution. This blanks out any solvent-induced optical artifacts.

  • Sample Preparation: Accurately weigh 100.0 mg of N-alpha-Methyl-L-ornithine HCl on an analytical balance (0.1 mg precision).

  • Dissolution: Quantitatively transfer the powder to a 10.0 mL volumetric flask. Dissolve and make up to the mark with 1 M HCl. This achieves the standard concentration ( c=1 , meaning 1 g / 100 mL).

  • Thermal Equilibration (Validation Step 2): Transfer the solution to the 1 dm polarimeter cell. Allow the cell to equilibrate in the instrument at exactly 20.0°C (or 25.0°C, depending on the specific pharmacopeia standard) for 10 minutes. Temperature fluctuations are the leading cause of specific rotation errors.

  • Measurement: Record the observed rotation ( α ) at the Sodium D-line (589 nm). Take five independent readings and calculate the mean.

  • Calculation: Calculate the specific rotation using Biot's formula: [α]D​=c×lα​ , where c is 1 (g/100mL) and l is 1 (dm).

G N1 Sample Preparation (Weigh 100mg N-Me-Orn HCl) N2 Dissolution (10mL of 1 M HCl, c=1) N1->N2 Quantitative Transfer N3 Thermal Equilibration (20.0°C for 10 mins) N2->N3 Pipette to 1 dm Cell N4 Polarimetry Measurement (Sodium D-line 589 nm) N3->N4 Isothermal State Reached N5 Data Validation ([α]D +27.0 ± 1.0°) N4->N5 Biot's Formula Calculation

Experimental workflow for standardizing optical rotation of N-alpha-Methyl-L-ornithine HCl.

Downstream Implications: Why Chiral Purity Matters

The rigorous enforcement of optical rotation standards for N-Me-Orn is not an academic exercise; it dictates the success or failure of downstream drug development.

Peptides exert their biological effects by interacting with highly stereospecific cell surface receptors, such as G protein-coupled receptors (GPCRs)[1]. If an N-Me-Orn building block contains even 5% of its D-epimer (which would be detected as a lowered specific rotation), the resulting synthesized peptide will be a diastereomeric mixture.

The logic pathway below illustrates how the verified chiral integration of N-methylated ornithine cascades into enhanced pharmacokinetic properties:

G N1 Verified N-alpha-Methylation (Chirally Pure L-Isomer) N2 Steric Hindrance & Trans-Conformation Lock N1->N2 N3 Reduction of Hydrogen Bond Donors N1->N3 N4 Resistance to Proteolytic Cleavage N2->N4 Shields Peptide Bond N6 Optimized GPCR Target Binding Efficacy N2->N6 Bioactive Conformation N5 Enhanced Membrane Permeability (Lipophilicity) N3->N5 Desolvation Energy Drop N4->N6 N5->N6

Mechanistic effects of chirally pure N-methylation on peptide stability and GPCR binding efficacy.

By confirming the specific rotation of N-alpha-Methyl-L-ornithine HCl prior to synthesis, researchers guarantee the structural fidelity required to achieve the exact steric constraints shown above, thereby securing the peptide's resistance to enzymatic degradation and ensuring precise receptor modulation.

References

  • MDPI Marine Drugs. "Albisporachelin, a New Hydroxamate Type Siderophore from the Deep Ocean Sediment-Derived Actinomycete Amycolatopsis albispora WP1 T." MDPI, 2018. Available at: [Link]

  • Monash University Research Repository. "Synthesis of N-Alkyl Amino Acids." Monash University. Available at: [Link]

Sources

Comparative

Chromatographic Enantioseparation of N-α-Methyl-L-ornithine: A Comparative Guide

The chromatographic resolution of non-proteinogenic amino acid enantiomers, such as N-α-Methyl-L-ornithine, presents a unique analytical triad of challenges. First, the molecule is highly polar and zwitterionic, resultin...

Author: BenchChem Technical Support Team. Date: March 2026

The chromatographic resolution of non-proteinogenic amino acid enantiomers, such as N-α-Methyl-L-ornithine, presents a unique analytical triad of challenges. First, the molecule is highly polar and zwitterionic, resulting in negligible retention on standard reversed-phase (RP) architectures. Second, it lacks a conjugated π -system, rendering standard UV/Vis detection ineffective at trace levels. Finally—and most critically for chiral recognition—the N-α-methylation yields a secondary α -amine. This seemingly minor structural deviation fundamentally alters the interaction kinetics with traditional chiral selectors, rendering many "gold standard" amino acid columns obsolete for this specific analyte.

As drug development increasingly relies on unnatural amino acids as competitive inhibitors (e.g., targeting arginase or ornithine decarboxylase), selecting the correct chromatographic strategy is paramount. This guide objectively compares direct zwitterionic separation against indirect pre-column derivatization, providing the mechanistic causality and self-validating protocols required to achieve robust enantiomeric resolution.

Mechanistic Pathway for Column Selection

When approaching N-α-Methyl-ornithine, the analytical strategy must be dictated by the molecule's structural limitations. The diagram below illustrates the causality-driven decision matrix for this analyte.

G Start Target: N-α-Methyl-ornithine (Secondary α-Amine, Zwitterionic) Direct Direct Separation (Underivatized) Start->Direct Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect ZWIX Zwitterionic CSP (CHIRALPAK ZWIX) Mechanism: Double Ion-Pairing Direct->ZWIX Crown Crown Ether CSP (CROWNPAK CR-I) Mechanism: Host-Guest Complex Direct->Crown Marfeys Marfey's Reagent (FDAA) Mechanism: Diastereomer Formation Indirect->Marfeys Success1 Optimal for LC-MS: Resolves Zwitterions Independent of Primary Amine ZWIX->Success1 Limitation Sub-optimal: Requires Primary α-Amine for 3-Point H-Bonding Crown->Limitation Success2 Optimal for UV/Vis: Adds Hydrophobic Chromophore Enables C18 RP-HPLC Marfeys->Success2

Workflow illustrating causality-driven chromatographic strategies for N-α-Methyl-ornithine.

Comparative Analysis of Chromatographic Strategies

Strategy A: Direct Separation via Zwitterionic CSPs (CHIRALPAK ZWIX)

The Mechanism: CHIRALPAK ZWIX(+) and ZWIX(-) columns utilize cinchona alkaloids fused with aminocyclohexanesulfonic acid, creating a zwitterionic surface[1]. The chiral recognition relies on a synergistic double ion-pairing mechanism between the stationary phase and the zwitterionic analyte[2],[3]. The Causality: Unlike crown ether columns (e.g., CROWNPAK CR-I(+)), which rigidly require a primary α -amine ( −NH3+​ ) to form a stable three-point hydrogen-bonded inclusion complex inside the crown ring[4], the ZWIX columns rely on macroscopic electrostatic interactions (anion and cation exchange) combined with steric repulsion[2]. Because N-α-Methyl-ornithine possesses a secondary α -amine, it cannot form a stable complex with crown ethers, resulting in co-elution. However, the ZWIX column easily accommodates the secondary amine, making it the premier choice for direct LC-MS analysis of N-alkylated amino acids[1],[3].

Strategy B: Indirect Separation via Pre-Column Derivatization (Marfey's Reagent)

The Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) undergoes nucleophilic aromatic substitution with both primary and secondary amines, converting enantiomers into stable, UV-absorbing diastereomers[5],[6]. The Causality: N-α-Methyl-ornithine lacks a chromophore and is too polar for standard C18 columns. FDAA derivatization solves both issues simultaneously by appending a bulky, hydrophobic dinitrophenyl group (enabling RP-HPLC retention) and establishing a strong absorbance maximum at ~340 nm[6],[7]. Because the analyte contains two reactive amines (the secondary α -amine and the primary δ -amine), the reaction kinetics must be strictly controlled with excess reagent and heat to drive the formation of the di-substituted diastereomer, preventing complex chromatograms containing mixed mono-substituted species[8].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when separating N-α-Methyl-ornithine enantiomers using the two viable methodologies.

ParameterCHIRALPAK ZWIX(+) (Direct)Marfey's Reagent + C18 (Indirect)CROWNPAK CR-I(+) (Direct)
Separation Mechanism Double Ion-PairingDiastereomer RP-HPLCHost-Guest Complexation
Detection Mode MS/MS (ESI+)UV/Vis (340 nm) or MSMS/MS (ESI+)
Resolution ( Rs​ ) > 2.0> 2.5< 1.0 (Co-elution)
Sample Prep Time < 5 minutes (Dilute & Shoot)~90 minutes (Derivatization)< 5 minutes
Limit of Detection ~1-5 ng/mL (MS/MS)~50-100 ng/mL (UV)N/A (Poor resolution)
Elution Order Control Yes (Switch to ZWIX(-))No (Fixed by L-FDAA)Yes (Switch to CR-I(-))
Primary Limitation Requires specific protic mobile phasesLabor-intensive sample prepFails on secondary amines

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in system suitability criteria ensure that any failure in chemistry or column performance is immediately detectable.

Protocol 1: Direct LC-MS/MS Analysis via CHIRALPAK ZWIX(+)

Causality Note: Methanol is strictly required as the bulk solvent to provide efficient solvation of the ionized species involved in the double ion-exchange equilibria[9],[3]. Water (2%) is added to ensure rapid kinetics and sharp peak shapes[3].

  • Mobile Phase Preparation:

    • Prepare a base solvent of Methanol / Acetonitrile / Water (49:49:2, v/v/v).

    • Add 50 mM Formic Acid and 25 mM Diethylamine (DEA). Self-Validation: The 2:1 ratio of acid to base ensures the mobile phase acts as a stable buffer, maintaining the zwitterionic state of both the column and the analyte.

  • Chromatographic Conditions:

    • Column: CHIRALPAK ZWIX(+) (3.0 mm i.d. × 150 mm, 3 µm)[1].

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 °C.

  • Sample Preparation: Dilute N-α-Methyl-ornithine standard in the mobile phase to 1 µg/mL.

  • System Suitability Check: Inject a blank (mobile phase). The baseline must be stable. Inject the racemic standard. The system is validated if Rs​≥1.5 and the signal-to-noise ratio (S/N) for the D-enantiomer is 10.

Protocol 2: Indirect UV Analysis via FDAA Derivatization

Causality Note: The reaction must be maintained at pH > 8.0 to ensure the amines are deprotonated and nucleophilic. Quenching with HCl stops the reaction and stabilizes the FDAA-derivatives for RP-HPLC[8].

  • Reagent Preparation: Dissolve 10 mg of FDAA (Marfey's Reagent) in 1 mL of LC-grade acetone. Protect from light[8].

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of N-α-Methyl-ornithine sample (1 mM in water) with 100 µL of 1 M NaHCO3​ .

    • Add 200 µL of the FDAA solution. Self-Validation: The molar excess of FDAA forces di-substitution at both the α and δ amines.

    • Incubate at 40 °C for 1 hour in a heating block. The solution will turn deep orange/red.

  • Quenching: Add 100 µL of 1 M HCl to stop the reaction. Self-Validation: The solution must shift to a bright yellow color, indicating a successful drop in pH and stabilization of the derivative.

  • Chromatographic Conditions:

    • Column: Standard C18 (4.6 mm i.d. × 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm.

Sources

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